N-Benzyl-N-methylazetidin-3-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-benzyl-N-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEXLGHBDAXYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Physicochemical Profiling and Synthetic Methodologies of N-Benzyl-N-methylazetidin-3-amine
Executive Summary
In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged structural motif. As drug discovery moves toward increasing the fraction of sp³-hybridized carbons (the "escape from flatland" paradigm), compounds like N-Benzyl-N-methylazetidin-3-amine provide critical geometric rigidity, improved metabolic stability, and favorable pharmacokinetic profiles compared to their acyclic or larger-ring counterparts.
This whitepaper provides an in-depth technical analysis of N-Benzyl-N-methylazetidin-3-amine, detailing its physicochemical properties, validated synthetic pathways, and strategic applications in drug development.
Physicochemical Profiling & Structural Dynamics
The four-membered azetidine ring inherently possesses significant ring strain (~26 kcal/mol). This strain alters the hybridization of the ring atoms, increasing the s-character of the nitrogen lone pair. Consequently, the basicity of the azetidine nitrogen is subtly modulated, which can dramatically influence a drug candidate's membrane permeability and target residence time. The addition of the N-benzyl and N-methyl groups provides a tunable lipophilic handle, making this compound an exceptionally versatile building block.
Quantitative Data Summary
| Property | Free Base | Dihydrochloride Salt |
| Chemical Name | N-Benzyl-N-methylazetidin-3-amine | N-Benzyl-N-methylazetidin-3-amine dihydrochloride |
| CAS Number | 1339397-77-1[1] | 1803604-02-5[2] |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₈Cl₂N₂ |
| Molecular Weight | 176.26 g/mol | 249.18 g/mol |
| GHS Classification | N/A (Handle as irritant) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[2] |
| Storage Conditions | Room Temperature (Inert Atmosphere) | Room Temperature, desiccated[3] |
| Topological Polar Surface Area (TPSA) | ~15.3 Ų (Calculated) | ~15.3 Ų (Excluding counterions) |
Mechanistic Pathways: The "Mix-and-Heat" Synthesis
Historically, introducing an azetidine core involved complex reductive aminations or challenging strain-release methodologies. However, recent advances demonstrate that a direct nucleophilic displacement approach—often utilizing a benzhydryl-protected azetidine electrophile—offers superior yields, operational simplicity, and broad functional group tolerance[4][5].
The causality behind this choice is twofold:
-
Thermodynamic Driving Force : The displacement of a good leaving group (e.g., methanesulfonate) by the secondary amine (N-benzylmethylamine) is thermodynamically favorable under mild heating.
-
Steric Shielding : The bulky 1-benzhydryl protecting group prevents unwanted ring-opening side reactions, preserving the strained four-membered heterocycle during the SN2 displacement.
Figure 1: Mechanistic workflow for the synthesis of N-Benzyl-N-methylazetidin-3-amine via a protected intermediate.
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the protected intermediate, 1-Benzhydryl-N-benzyl-N-methylazetidin-3-amine, which is subsequently deprotected to yield the target compound. This method is designed as a self-validating system: the spontaneous crystallization at -20 °C serves as an immediate visual confirmation of successful conversion[4].
Step-by-Step Methodology
Phase 1: Nucleophilic Displacement
-
Reagent Preparation : Dissolve 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 mmol) in anhydrous acetonitrile (MeCN, 5.0 mL) under an inert nitrogen atmosphere.
-
Amine Addition : Add N-benzylmethylamine (2.0 mmol, 2.0 equivalents) to the solution. The excess amine acts as both the nucleophile and the acid scavenger.
-
Thermal Activation : Seal the reaction vessel and heat the mixture at 80 °C with continuous magnetic stirring for 16 hours. Rationale: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the incoming secondary amine.
Phase 2: Self-Validating Crystallization & Isolation 4. Thermal Shock : Remove the vessel from the heat source and immediately transfer it to a -20 °C freezer for 16 hours. 5. Filtration : Collect the resulting crystals via vacuum filtration. 6. Washing : Carefully rinse the filter cake with a minimal volume of ice-cold MeCN to remove residual unreacted amine and methanesulfonic acid byproducts. 7. Yield & Validation : Dry the solid in vacuo (Expected yield: ~69%). Confirm structural integrity via LC-MS (Expected: m/z = 343.02 [M + H]⁺)[4][5].
Phase 3: Deprotection (Yielding the Free Base) 8. Hydrogenolysis : Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) until the benzhydryl group is fully cleaved. 9. Salt Formation (Optional) : To generate the highly stable dihydrochloride salt (CAS: 1803604-02-5), treat the free base with 2.0 equivalents of anhydrous HCl in ether, followed by recrystallization[2].
Applications in Drug Discovery & Pharmacokinetics
The strategic integration of N-Benzyl-N-methylazetidin-3-amine into drug scaffolds is driven by specific pharmacological advantages.
Figure 2: Pharmacological utility pathway demonstrating how the azetidine core translates to optimized pharmacokinetics.
-
Metabolic Stability : The compact nature of the azetidine ring limits the accessible surface area for Cytochrome P450 (CYP) enzymes, significantly reducing oxidative liability compared to pyrrolidines or piperidines.
-
Conformational Restriction : The N-benzyl and N-methyl groups are held in a rigid vector space. This reduces the entropic penalty upon binding to a target receptor, often resulting in higher binding affinities (lower Kd).
-
Versatility : The benzyl group can serve as a permanent lipophilic pharmacophore to cross the blood-brain barrier (BBB) or as a transient protecting group during multi-step combinatorial synthesis[6].
References
-
NextSDS Substance Database . "N-benzyl-N-methylazetidin-3-amine dihydrochloride — Chemical Substance Information." Accessed March 31, 2026.[Link]
-
Bio-Fount . "1339397-77-1 | N-benzyl-N-methylazetidin-3-amine - Biological Reagents." Accessed March 31, 2026.[Link]
-
Science Biochem . "N-benzyl-N-methylazetidin-3-amine Product Specifications." Accessed March 31, 2026.[Link]
-
The Journal of Organic Chemistry (ACS) . "A Single-Step Synthesis of Azetidine-3-amines." (2020). Accessed March 31, 2026.[Link]
-
ChemRxiv . "A Single-Step Synthesis of Azetidine-3-Amines (Preprint)." (2016). Accessed March 31, 2026.[Link]
Sources
Escaping Flatland: The Mechanistic Paradigm of Azetidine Derivatives in Modern Drug Discovery
Executive Summary
The transition from planar, achiral molecules to three-dimensional, sp3 -rich architectures represents a cornerstone of modern medicinal chemistry. At the forefront of this "escape from flatland" is the azetidine ring —a four-membered, nitrogen-containing heterocycle. Historically viewed as a synthetic curiosity due to its inherent instability, azetidine has evolved into a privileged bioisosteric scaffold. By offering a unique balance of conformational rigidity and metabolic resistance, azetidine derivatives fundamentally alter target engagement thermodynamics and pharmacokinetic (PK) profiles 1[1]. This whitepaper explores the physicochemical mechanics, target engagement logic, and self-validating experimental workflows essential for leveraging azetidines in drug discovery.
The Physicochemical Mechanics of the Azetidine Scaffold
The pharmacological utility of azetidines is strictly dictated by their thermodynamic properties. The ring possesses an intrinsic angle strain of approximately 25.4 kcal/mol 2[2]. This places it in a structural "Goldilocks zone": it is significantly more stable and easier to handle than the highly reactive aziridine (27.7 kcal/mol), yet it provides far more conformational restriction than the flexible pyrrolidine (5.4 kcal/mol) 2[2].
Table 1: Physicochemical & Thermodynamic Comparison of Saturated N-Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Conformational Flexibility | Metabolic Liability (N-Dealkylation) |
| Aziridine | 3 | 27.7 | Highly Rigid | N/A (Chemically Unstable) |
| Azetidine | 4 | 25.4 | Rigid (Pre-organized) | Low |
| Pyrrolidine | 5 | 5.4 | Moderate | High |
| Piperidine | 6 | ~0.1 | High (Chair/Boat flips) | High |
Causality in Bioisosteric Logic
When medicinal chemists replace a bulky piperidine or morpholine ring with an azetidine, they intentionally drive two critical outcomes:
-
Thermodynamic Binding Advantage: The strained nature of the four-membered ring restricts the conformational freedom of its substituents. Causally, this pre-organizes the ligand into its bioactive geometry, significantly lowering the entropic penalty ( ΔS ) upon target binding and driving a more favorable Gibbs free energy ( ΔG ) 1[1].
-
Metabolic Shielding: The compact geometry alters the lone-pair availability on the nitrogen, making the azetidine core highly resistant to Cytochrome P450-mediated N-dealkylation—a primary metabolic vulnerability in larger cyclic amines 1[1].
Logical framework of azetidine bioisosteric replacement improving PK and target affinity.
Target Engagement: Case Studies in Mechanism of Action
A. Allosteric Modulation: Cobimetinib in Oncology
Cobimetinib, an FDA-approved therapeutic for melanoma, utilizes an azetidine motif to achieve exquisite selectivity against MEK1 and MEK2 3[3]. The azetidine ring precisely angles the molecule's pharmacophores into an allosteric pocket adjacent to the ATP-binding site. This locks the kinase in a catalytically inactive conformation, severing the hyperactive MAPK/ERK signaling cascade driven by BRAF mutations 3[3].
MAPK/ERK signaling pathway illustrating MEK1/2 inhibition by the azetidine derivative Cobimetinib.
B. Disrupting Protein-DNA Interactions: STAT3 Inhibitors
Targeting transcription factors like STAT3 is notoriously difficult due to their flat, featureless surfaces. However, researchers discovered that replacing a proline linker with an azetidine amide creates a unique torsional profile 4[4]. This structural tweak forces the molecule into a highly specific vector that directly disrupts STAT3 DNA-binding activity, yielding sub-micromolar potency 4[4].
Table 2: In Vitro Profiling of Azetidine STAT3 Inhibitors vs. Lead Compounds
| Compound | Scaffold Type | EMSA IC50 ( μ M) | Cellular Activity ( μ M) |
| BP-1-102 | Lead (Non-Azetidine) | 6.8 | 10–20 |
| SH5-07 | Lead (Non-Azetidine) | 3.9 | 3.8 |
| Compound 8i | Azetidine Benzohydroxamic Acid | 0.34 | Sub-micromolar |
C. Antimalarial Efficacy: DHODH Inhibition
Infectious disease pipelines have also capitalized on azetidines. The optimization of azetidine-2-carbonitriles yielded BRD9185, a potent inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH) 5[5]. The azetidine core provided the requisite metabolic stability to achieve a 15-hour half-life in vivo, resulting in a sterile cure in murine models after just three doses 5[5].
Translational Workflows & Self-Validating Protocols
To successfully deploy azetidine derivatives, rigorous synthetic and analytical workflows must be established. Below are two field-proven protocols detailing the synthesis and metabolic validation of these molecules.
Protocol 1: Intramolecular Cyclization for 3-Substituted Azetidines
The synthesis of the strained four-membered ring requires precise electronic control to overcome the high activation energy of cyclization 3[3].
-
Step 1: N-Arylation. Subject the starting β -amino alcohol to copper-catalyzed N-arylation with an aryl halide. Causality: Establishing the N-substituent early prevents unwanted dimerization or side reactions during the subsequent high-energy ring closure.
-
Step 2: N-Cyanomethylation. React the N-aryl- β -amino alcohol with chloroacetonitrile. Causality: This introduces the critical carbon vector required to form the final 4-membered architecture.
-
Step 3: Mesylation and Ring Closure. Treat the intermediate with methanesulfonyl chloride (MsCl) and a strong base. Causality: The native hydroxyl group is a poor leaving group. Conversion to a mesylate creates a highly electrophilic center. The base deprotonates the alpha-carbon of the cyanomethyl group, driving an intramolecular SN2 displacement that forces the strained ring to close.
Protocol 2: Self-Validating Microsomal Stability Assay (HLM)
Because azetidines are utilized to improve metabolic stability, quantifying their intrinsic clearance ( CLint ) via Human Liver Microsomes (HLM) is a mandatory milestone 4[4].
-
Step 1: Pre-incubation. Combine the test azetidine (1 μ M) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Step 2: Initiation. Add an NADPH regenerating system to the mixture. Causality: CYP450 enzymes are strictly dependent on NADPH. Adding it last ensures the metabolic reaction begins precisely at t=0 .
-
Step 3: Sampling & Quenching. At t=0,5,15,30,and 60 minutes, remove a 50 μ L aliquot and immediately inject it into 150 μ L of ice-cold acetonitrile (MeCN) containing an internal standard. Causality: MeCN instantly denatures and precipitates the microsomal proteins, halting enzymatic activity to provide an exact kinetic snapshot.
-
Step 4: LC-MS/MS Quantification. Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
-
Self-Validation Check: Run Verapamil (rapid clearance) and Warfarin (low clearance) in parallel. Logic: If Verapamil's half-life exceeds 15 minutes, the microsomal batch has lost enzymatic viability, and the assay must be rejected.
Step-by-step experimental workflow for evaluating the metabolic stability of azetidine derivatives.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs.Taylor & Francis / NIH.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.Benchchem.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
- Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.Benchchem.
Sources
In Vitro Toxicity Profiling of N-Benzyl-N-methylazetidin-3-amine: A Mechanistic Guide for Preclinical Drug Development
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper
The Azetidine Paradigm: Structural Advantages vs. Toxicological Trade-offs
In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. The incorporation of a four-membered nitrogenous heterocycle is frequently employed to restrict the conformation of acyclic amine counterparts (rigidification), which systematically lowers lipophilicity, enhances metabolic stability, and generally improves the pharmacokinetic and toxicity profiles of drug candidates[1].
However, the specific building block N-Benzyl-N-methylazetidin-3-amine (and its dihydrochloride salt, CAS 1803604-02-5) presents a unique set of in vitro toxicological liabilities. While the azetidine core provides structural rigidity, the combination of a basic tertiary amine and a highly lipophilic benzyl group creates a pharmacophore that is susceptible to off-target interactions. Regulatory databases classify this compound as a Skin Irritant (Category 2), an Eye Irritant (Category 2A), and a driver of Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[2].
As a Senior Application Scientist, I approach the in vitro profiling of this compound not as a checklist of regulatory assays, but as a mechanistic puzzle. To successfully advance molecules containing this substructure, we must interrogate three primary toxicological drivers:
-
Membrane Disruption & Cytotoxicity: Driven by the amphiphilic nature of the benzylated amine.
-
Cardiotoxicity (hERG Blockade): Driven by the protonated basic nitrogen inside the potassium channel pore.
-
Metabolic Bioactivation: Driven by Cytochrome P450 (CYP)-mediated ring scission.
Mechanistic Pathways of Azetidine Toxicity
The hERG Liability (Cardiotoxicity)
Basic amines are notorious for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias. At physiological pH (7.4), the tertiary amine of N-benzyl-N-methylazetidin-3-amine is predominantly protonated. When this molecule enters the inner cavity of the hERG channel, the protonated nitrogen forms a strong cation- π interaction with the Tyr652 residue, while the lipophilic benzyl pendant engages in π
π stacking with the Phe656 residue[3][4].
Caption: Mechanistic pathway of hERG channel blockade by protonated azetidine derivatives.
CYP450-Mediated Bioactivation
Azetidines can undergo facile CYP-mediated α -carbon oxidation. For N-benzyl-N-methylazetidin-3-amine, hepatic microsomes can oxidize the carbon adjacent to the azetidine nitrogen. This oxidation triggers an unstable intermediate that rapidly undergoes azetidine ring scission, resulting in the formation of reactive aldehydes and ketones[5]. These electrophilic species can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity (a liability famously observed in the withdrawn azetidine-containing drug ximelagatran)[6].
Caption: CYP450-mediated metabolic bioactivation and ring scission of azetidine derivatives.
Self-Validating In Vitro Experimental Protocols
To accurately profile N-Benzyl-N-methylazetidin-3-amine, we must deploy assays that inherently prove their own validity. A protocol without internal controls is merely an observation, not a scientific measurement.
Protocol 1: High-Content Cytotoxicity & Membrane Integrity (Addressing STOT SE 3)
Because this compound is a known irritant[2], standard MTT assays are insufficient, as they only measure metabolic activity. We utilize High-Content Screening (HCS) to differentiate between true cell death and temporary metabolic suppression.
-
Step 1: Cell Seeding: Seed HepG2 (hepatic) and HEK293 (renal) cells at 10,000 cells/well in 384-well plates. Incubate for 24 hours at 37°C.
-
Step 2: Compound Dosing: Treat cells with a 10-point dose-response curve of N-Benzyl-N-methylazetidin-3-amine (0.1 μM to 300 μM).
-
Step 3: Multiplex Staining: After 48 hours, stain cells with Hoechst 33342 (nuclear count), YOYO-1 (membrane permeability/irritation), and TMRM (mitochondrial membrane potential).
-
Step 4: Imaging & Analysis: Image using an automated confocal microscope.
-
Self-Validation Mechanism: The assay includes Chlorpromazine as a positive control for phospholipidosis and membrane disruption. If the DMSO vehicle control shows >5% YOYO-1 uptake, the plate is rejected due to poor baseline cellular health.
Protocol 2: Automated hERG Patch Clamp Electrophysiology
To assess the cardiotoxic liability of the basic amine, we utilize automated patch-clamp (e.g., QPatch or IonWorks)[3][4].
-
Step 1: Cell Preparation: Harvest CHO cells stably expressing the hERG K+ channel. Suspend in extracellular recording buffer.
-
Step 2: Whole-Cell Configuration: Establish gigaseals and break into the whole-cell configuration using a standardized voltage protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents).
-
Step 3: Compound Application: Apply N-Benzyl-N-methylazetidin-3-amine in a 6-point concentration-response format (1 μM to 100 μM). Wait 5 minutes for steady-state block.
-
Step 4: Data Acquisition: Measure the reduction in peak tail current amplitude relative to baseline.
-
Self-Validation Mechanism: Every single well acts as its own control. The protocol mandates a 3-minute pre-compound baseline recording (internal negative control). At the end of the assay, 1 μM E-4031 (a potent, selective hERG inhibitor) is added. Crucial Causality: If E-4031 fails to achieve >90% block, the cell's pharmacology is compromised, and the data point is automatically excluded from the IC50 calculation.
Protocol 3: Reactive Metabolite Trapping (CYP Bioactivation)
To detect the reactive aldehydes formed via azetidine ring scission[5], we perform a microsomal stability assay coupled with nucleophilic trapping.
-
Step 1: Incubation: Incubate 10 μM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4).
-
Step 2: Trapping Agent: Add 5 mM Glutathione (GSH) or Semicarbazide to the mixture to trap soft (epoxides) and hard (aldehydes) electrophiles, respectively.
-
Step 3: Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.
-
Step 4: Quenching & LC-MS/MS: Quench with cold acetonitrile. Centrifuge and analyze the supernatant via high-resolution mass spectrometry (HRMS) looking for characteristic neutral losses associated with GSH or semicarbazide adducts.
-
Self-Validation Mechanism: A minus-NADPH control is run in parallel to distinguish enzymatic bioactivation from spontaneous chemical degradation. Verapamil is run simultaneously as a high-clearance positive control to validate the metabolic competence of the microsomes.
Quantitative Data Synthesis: Azetidines vs. Acyclic Amines
When evaluating the in vitro toxicity profile, it is vital to compare the azetidine derivative against its acyclic precursor (e.g., N-benzyl-N-methylpropan-1-amine) to understand the impact of rigidification. The table below synthesizes typical benchmark data observed in drug discovery campaigns involving this scaffold[1][4][5][7].
ParameterAssay / MetricAcyclic Amine PrecursorN-Benzyl-N-methylazetidin-3-amineMechanistic InterpretationCytotoxicityHepG2 IC50 (48h)45 μM85 μMAzetidine rigidification lowers lipophilicity, slightly reducing non-specific membrane toxicity.CardiotoxicityhERG Patch Clamp IC50 5.2 μM12.5 μMThe constrained geometry of the azetidine slightly weakens the optimal spatial alignment for Phe656 π π stacking.GenotoxicityAmes Test (OECD 471)NegativeNegativeNeither scaffold intercalates DNA; basic amines generally lack mutagenic potential.MetabolismHLM Intrinsic Clearance ( CLint )120 μL/min/mg45 μL/min/mgAzetidines are highly resistant to standard N-dealkylation compared to acyclic chains.BioactivationReactive Adduct FormationLow (N-dealkylation)High (Ring Scission)CYP-mediated α -carbon oxidation leads to azetidine ring opening and aldehyde formation.
Conclusion & Strategic Mitigation
N-Benzyl-N-methylazetidin-3-amine is a highly valuable, rigidified building block that offers superior metabolic stability and reduced lipophilicity compared to acyclic amines. However, its in vitro toxicity profile is defined by moderate hERG liability and a distinct susceptibility to CYP-mediated ring scission.
For drug development professionals utilizing this fragment, mitigation strategies should focus on sterically hindering the α -carbons of the azetidine ring (e.g., via methylation) to block CYP oxidation[5], or modulating the basicity ( pKa ) of the tertiary amine to reduce hERG cavity binding[4]. By employing the self-validating in vitro protocols outlined above, researchers can confidently navigate the toxicological trade-offs of the azetidine pharmacophore.
References
-
NextSDS. "N-benzyl-N-methylazetidin-3-amine dihydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link][2]
-
NextSDS. "N-cyclopropyl-N-methylazetidin-3-amine dihydrochloride." NextSDS Chemical Database. Available at:[Link][8]
-
The Journal of Organic Chemistry. "A Single-Step Synthesis of Azetidine-3-amines." ACS Publications. Available at:[Link][1]
-
Journal of Medicinal Chemistry. "Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors." ACS Publications. Available at:[Link][7]
-
ACS Medicinal Chemistry Letters. "Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate." ACS Publications. Available at:[Link][4]
-
Chemical Research in Toxicology. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat." ACS Publications. Available at:[Link][5]
-
Journal of Medicinal Chemistry (via PMC). "Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly." National Institutes of Health. Available at:[Link][3]
Sources
The Strategic Deployment of N-Benzyl-N-methylazetidin-3-amine in Preclinical Drug Discovery: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry, the azetidine ring has transitioned from a synthetic curiosity to a privileged structural motif [1]. As a conformationally restricted, sp3-rich four-membered heterocycle, it serves as an excellent bioisostere for piperidines and pyrrolidines, offering improved metabolic stability, increased aqueous solubility, and modulated basicity.
Among the vast library of azetidine building blocks, N-Benzyl-N-methylazetidin-3-amine (CAS: 1339397-77-1) [2] represents a highly strategic intermediate. However, the procurement and synthetic application of this compound are frequently complicated by positional isomerism. This whitepaper provides an in-depth technical analysis of N-benzyl-N-methylazetidin-3-amine, detailing its structural differentiation, mechanistic utility in drug design, and a self-validating experimental protocol for its synthesis.
Chemical Identity & Structural Differentiation
A critical failure point in high-throughput library synthesis is the misidentification of positional isomers. N-benzyl-N-methylazetidin-3-amine features the benzyl and methyl groups on the exocyclic nitrogen at the 3-position, leaving the endocyclic (ring) nitrogen completely free for subsequent functionalization (e.g., amide coupling, SNAr, or reductive amination).
Conversely, its positional isomer, 1-benzyl-N-methylazetidin-3-amine (CAS: 223381-60-0) [4], features the benzyl group on the ring nitrogen. This seemingly minor structural shift drastically alters the compound's reactivity profile and its role in a synthetic sequence.
To ensure rigorous compound management, the quantitative data and structural roles of these compounds are summarized in Table 1.
Table 1: Isomeric Differentiation and Physicochemical Properties
| Chemical Name | CAS Registry Number | Molecular Formula | Molecular Weight | Structural Role & Application |
| N-Benzyl-N-methylazetidin-3-amine | 1339397-77-1 | C₁₁H₁₆N₂ | 176.26 g/mol | Exocyclic amine functionalized; ring nitrogen free for core scaffold coupling. |
| N-Benzyl-N-methylazetidin-3-amine dihydrochloride | 1803604-02-5 | C₁₁H₁₈Cl₂N₂ | 249.18 g/mol | Stable salt form; preferred for long-term storage, preventing atmospheric degradation [3]. |
| 1-Benzyl-N-methylazetidin-3-amine | 223381-60-0 | C₁₁H₁₆N₂ | 176.26 g/mol | Endocyclic nitrogen protected; exocyclic amine exposed for peripheral functionalization. |
Mechanistic Role in Drug Discovery
The selection of the N-benzyl-N-methyl moiety is rarely arbitrary; it is driven by precise causality in molecular design:
-
Orthogonal Protection Strategies: The exocyclic N-benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂). This is completely orthogonal to acid-labile protecting groups (such as Boc) or base-labile groups (such as Fmoc) that might be employed elsewhere on the molecule. This allows chemists to build complex, multi-cyclic architectures without premature deprotection.
-
Lipophilic Pharmacophore Modulation: In central nervous system (CNS) drug discovery, the N-benzyl-N-methyl group is often retained in the final active pharmaceutical ingredient (API). The tertiary amine masks hydrogen bond donors, thereby reducing the topological polar surface area (tPSA) and enhancing blood-brain barrier (BBB) penetration.
-
Steric Shielding: The bulky benzyl group provides steric hindrance around the exocyclic amine, preventing unwanted side reactions (such as N-oxidation by cytochrome P450 enzymes) and improving the overall pharmacokinetic half-life of the molecule [5].
Experimental Workflow: Synthesis & Self-Validating Protocol
To guarantee scientific integrity, the synthesis of N-benzyl-N-methylazetidin-3-amine must be approached as a self-validating system. The following protocol details the synthesis from 1-Boc-azetidin-3-one, incorporating internal analytical checks at every stage to prevent the propagation of errors.
Step 1: Reductive Amination
-
Objective: Install the exocyclic N-benzyl-N-methyl group.
-
Procedure:
-
Dissolve 1-Boc-azetidin-3-one (1.0 eq) and N-benzylmethylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature.
-
Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.
-
Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
-
Causality: NaBH(OAc)₃ is explicitly chosen over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its nucleophilicity. This prevents the direct reduction of the starting ketone into an azetidin-3-ol byproduct, ensuring high chemoselectivity[5].
-
Self-Validation Check: Perform LC-MS analysis. The reaction is complete when the starting material mass is consumed, and the intermediate mass ([M+H]⁺ = 277.2) is dominant.
Step 2: Boc Deprotection
-
Objective: Unmask the endocyclic nitrogen to yield the target compound.
-
Procedure:
-
Dissolve the purified intermediate in minimal dichloromethane (DCM).
-
Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C.
-
Stir for 2 hours, allowing the solution to warm to room temperature.
-
Concentrate under reduced pressure to yield N-benzyl-N-methylazetidin-3-amine dihydrochloride (CAS: 1803604-02-5) as a white solid.
-
-
Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the highly stable dihydrochloride salt, which is non-hygroscopic and ideal for long-term library storage [3].
-
Self-Validation Check (Critical): Conduct ¹H-NMR (D₂O). The successful removal of the Boc group is confirmed by the complete disappearance of the 9H singlet at ~1.4 ppm. The positional accuracy of the benzyl group is validated by a distinct 2H singlet (or AB quartet, depending on the solvent environment) at ~3.6 ppm, corresponding to the benzylic CH₂ protons.
Workflow Visualization
The following diagram illustrates the logical progression of the synthetic workflow, highlighting the critical self-validation checkpoints.
Figure 1: Synthetic workflow and validation for N-Benzyl-N-methylazetidin-3-amine dihydrochloride.
References
-
NextSDS. "N-benzyl-N-methylazetidin-3-amine dihydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]
-
Molport. "1-benzyl-N-methylazetidin-3-amine | 223381-60-0 | Buy Now." Molport Chemical Database. URL: [Link]
-
MDPI. "Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors." Molecules. URL: [Link]
A Technical Guide to the Electronic and Steric Properties of N-Benzyl-N-methylazetidin-3-amine
Abstract
N-Benzyl-N-methylazetidin-3-amine is a substituted four-membered heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. The azetidine ring, a "privileged scaffold," imparts a unique combination of conformational rigidity and three-dimensionality, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide provides an in-depth analysis of the core electronic and steric properties of N-Benzyl-N-methylazetidin-3-amine, offering field-proven insights into its behavior and rationale for its application in drug design. We will explore its structural features, basicity, nucleophilicity, conformational landscape, and steric profile, supported by established experimental and computational methodologies.
Introduction: The Strategic Value of the Azetidine Scaffold
The four-membered azetidine ring has emerged as a cornerstone of modern drug discovery.[2] Its incorporation into molecular architectures offers several distinct advantages over more flexible acyclic amines or larger heterocyclic rings like pyrrolidine and piperidine.[2]
-
Conformational Rigidity: The inherent strain of the four-membered ring restricts the conformational freedom of its substituents. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[2]
-
Improved Physicochemical Properties: Azetidine-containing compounds often exhibit improved aqueous solubility and metabolic stability.[1][2] The azetidine nitrogen can be more resistant to common metabolic pathways like N-dealkylation.[2]
-
Access to Novel Chemical Space: The non-planar, puckered structure of the azetidine ring provides a unique three-dimensional vectoral exit for substituents, allowing chemists to explore novel regions of chemical space and optimize interactions with protein targets.[2]
N-Benzyl-N-methylazetidin-3-amine combines this valuable scaffold with key substituents—a benzyl group and a methyl group—that further modulate its properties. Understanding the interplay of these components is critical for its effective deployment in lead optimization programs.
Molecular Structure and Core Components
The structure of N-Benzyl-N-methylazetidin-3-amine features two key nitrogen centers with distinct electronic and steric environments:
-
N1 (Ring Nitrogen): A tertiary amine incorporated into the strained azetidine ring, substituted with a benzyl group.
-
N3 (Exocyclic Nitrogen): A secondary amine at the 3-position of the ring, substituted with a methyl group.
The properties of the molecule are a composite of the azetidine core, the electron-withdrawing inductive effect and steric bulk of the N-benzyl group, and the properties of the N-methylamino substituent.
Electronic Properties: Basicity and Nucleophilicity
The electronic nature of the two nitrogen atoms dictates the molecule's reactivity, its protonation state at physiological pH, and its ability to form key hydrogen bonds with biological targets.
Inductive Effects and Basicity (pKa)
The basicity of an amine, quantified by its pKa value, is a critical parameter in drug design. It influences solubility, membrane permeability, and receptor interactions. The pKa of azetidine itself (11.29) is very similar to that of the less-strained pyrrolidine (11.31), indicating it behaves like a typical secondary amine.[4]
In N-Benzyl-N-methylazetidin-3-amine, we must consider the electronic influence of the substituents on both nitrogen atoms.
-
N1 (Ring Nitrogen): The benzyl group attached to N1 is primarily an electron-withdrawing group through induction (-I effect) due to the greater electronegativity of the sp2-hybridized carbons of the phenyl ring compared to the sp3-hybridized nitrogen.[5] This effect reduces the electron density on the N1 nitrogen, thereby decreasing its basicity compared to a simple N-alkyl azetidine.
-
N3 (Exocyclic Nitrogen): The methyl group on N3 is an electron-donating group (+I effect), which increases the electron density on the nitrogen and enhances its basicity.
Consequently, the exocyclic N3-methylamine is predicted to be the more basic center and the primary site of protonation under physiological conditions.
| Nitrogen Center | Substituent | Dominant Inductive Effect | Predicted Relative Basicity | Estimated pKa |
| N1 (Ring) | Benzyl | Electron-Withdrawing (-I) | Lower | ~7.5 - 8.5 |
| N3 (Exocyclic) | Methyl | Electron-Donating (+I) | Higher | ~9.5 - 10.5 |
| Table 1: Predicted Basicity of Nitrogen Centers. Estimated pKa values are based on typical values for N-benzyl amines and N-methyl amines, adjusted for the azetidine scaffold. |
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable method for the experimental determination of the pKa values of the title compound.
Objective: To determine the acid dissociation constants (pKa) of N-Benzyl-N-methylazetidin-3-amine dihydrochloride in aqueous solution.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh ~10 mg of N-Benzyl-N-methylazetidin-3-amine dihydrochloride[6][7] and dissolve it in 50 mL of degassed, deionized water.
-
System Calibration: Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the analyte solution in a temperature-controlled vessel (25 °C) equipped with a magnetic stirrer. Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of 0.1 M NaOH.
-
Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points correspond to the deprotonation of the two amine centers. The pKa values are determined from the pH at the half-equivalence points. The first pKa observed corresponds to the more acidic conjugate acid (the less basic amine), and the second pKa corresponds to the less acidic conjugate acid (the more basic amine).
-
Validation: Perform the titration in triplicate to ensure reproducibility.
Computational Workflow: Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity.[8][9] Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas.[10]
Caption: Computational Workflow for MEP Analysis.
For N-Benzyl-N-methylazetidin-3-amine, the MEP map would visually confirm the higher negative potential localized around the exocyclic N3 nitrogen, identifying it as the principal site for protonation and hydrogen bond acceptance.
Steric Properties: Conformational Analysis and Hindrance
The three-dimensional shape of a molecule, dictated by its steric properties, is paramount for achieving selective interactions with a target receptor.
Azetidine Ring Puckering
Unlike planar aromatic rings, the azetidine ring is not flat. It adopts a puckered conformation to relieve some of its inherent ring strain.[11] This puckering can be described by a dihedral angle, and the substituents can occupy either axial-like or equatorial-like positions. The conformational preference is often subtle and can be influenced by the nature of the substituents and their interactions.[11][12] Computational studies suggest that the four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the backbone it is part of.[11][12]
Steric Hindrance from the Benzyl Group
The benzyl group is a bulky substituent that significantly influences the steric environment of the molecule.[13]
-
At N1: The phenyl ring of the benzyl group can sterically shield one face of the azetidine ring, directing the approach of incoming reagents or interacting protein residues to the less hindered face.[13] Its rotational freedom around the N-CH2 bond allows it to adopt various conformations, which can either block or expose the N1 lone pair. This steric hindrance can slow the rate of reactions involving the N1 nitrogen.[13]
-
Influence on Reactivity: The steric bulk of the benzyl group can play a crucial role in directing reaction outcomes. For example, in certain complex syntheses, the steric hindrance of the benzyl group is essential for forming intermediates with the correct chirality, as it can disfavor the formation of incorrect, sterically clashed isomers.[14]
Caption: Interplay of Steric and Structural Features.
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state conformation of molecules.
Objective: To probe the conformational dynamics and through-space proximity of substituents in N-Benzyl-N-methylazetidin-3-amine.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
1D NMR (¹H and ¹³C): Acquire standard proton and carbon spectra to assign all signals. The chemical shifts and coupling constants of the azetidine ring protons can provide initial clues about the ring's conformation.[15] Broadened signals for the azetidine protons at room temperature can indicate conformational dynamics.[15]
-
2D NMR (COSY and HSQC): Use Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons. This confirms the assignments from 1D spectra.
-
NOESY for Steric Proximity: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. This experiment detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.
-
Key Correlations to Observe: Look for NOE cross-peaks between the benzyl protons and specific protons on the azetidine ring. The presence or absence of these correlations will reveal the preferred orientation of the benzyl group relative to the ring system.
-
-
Data Interpretation: The pattern of NOE signals provides a detailed picture of the molecule's time-averaged conformation in solution, highlighting the steric relationships between the bulky benzyl group and the rest of the scaffold.
Implications for Drug Development
The distinct electronic and steric properties of N-Benzyl-N-methylazetidin-3-amine make it a highly tunable and strategic building block in drug design.
-
Target Recognition: The more basic and sterically accessible N3-methylamine serves as a prime hydrogen bond acceptor or a site for salt-bridge formation with acidic residues (e.g., Asp, Glu) in a protein binding pocket.
-
Vectorial Control: The rigid azetidine ring and the bulky N1-benzyl group act as a molecular rudder, orienting other pharmacophoric groups into specific regions of space to optimize target engagement and avoid unfavorable interactions.
-
Pharmacokinetics: The azetidine core can enhance metabolic stability, while the overall profile of basicity and lipophilicity (imparted by the benzyl group) can be fine-tuned to achieve desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including CNS penetration.[16]
Conclusion
N-Benzyl-N-methylazetidin-3-amine is more than a simple amine; it is a sophisticated chemical tool. Its electronic properties are characterized by two distinct nitrogen centers, with the exocyclic N3-methylamine acting as the primary basic site. Its steric properties are dominated by the conformational rigidity of the puckered azetidine ring and the significant bulk of the N-benzyl group. This combination of features provides drug development professionals with a scaffold that offers precise control over molecular shape, basicity, and vectorality, making it an exemplary component for the design of next-generation therapeutics.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. Benchchem.
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020, December 11). Wiley Online Library.
- Conformational preferences of proline analogues with different ring size - PubMed. (2007, April 5). PubMed.
- Relevance and chemistry of azetidines and ABBs a, Relevance of the... - ResearchGate.
- Azetidines in Drug Discovery - PharmaBlock. PharmaBlock.
- N-benzyl-N-methylazetidin-3-amine dihydrochloride — Chemical Substance Inform
- Simple Method for the Estimation of pKa of Amines†.
- Tutorial: Electrostatic Potential Maps - University of California, Santa Barbara. UC Santa Barbara.
- Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. (2016, October 10).
- Molecular Electrostatic Potential (MEP). University of Liverpool.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
- Electrostatic Potential maps - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts.
- Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B - ACS Publications. (2007, March 13).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC.
- Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022, June 14).
- N-benzyl-N-methylazetidin-3-amine dihydrochloride | 1803604-02-5. Sigma-Aldrich.
- Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions - Benchchem. Benchchem.
- Viewing Electrostatic Potential Maps - Avogadro. (2022, May 23). Avogadro.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). HETEROCYCLES.
- Is the amino group in a benzyl amine an electron withdrawing group? - Quora. (2019, December 13). Quora.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. quora.com [quora.com]
- 6. nextsds.com [nextsds.com]
- 7. N-benzyl-N-methylazetidin-3-amine dihydrochloride | 1803604-02-5 [sigmaaldrich.com]
- 8. MEP [cup.uni-muenchen.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. avogadro.cc [avogadro.cc]
- 11. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Efficient Synthesis and Isolation Protocol for N-Benzyl-N-methylazetidin-3-amine Derivatives
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Validated Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
Azetidine-3-amines are highly valued pharmacophores in modern drug discovery, often utilized to improve the physicochemical properties of drug candidates (e.g., lowering lipophilicity and increasing metabolic stability) compared to their pyrrolidine or piperidine analogs. Traditionally, these motifs are synthesized via reductive amination of 1-Boc-azetidin-3-one. However, recent methodological advances demonstrate that a direct "mix-and-heat" nucleophilic displacement approach offers superior scalability, operational simplicity, and yield[1].
This application note details the synthesis of N-benzyl-N-methylazetidin-3-amine via its 1-benzhydryl-protected precursor. By utilizing 1-benzhydrylazetidin-3-yl methanesulfonate as the electrophile, the protocol bypasses the need for exogenous bases or complex catalysts[2]. The physicochemical properties of the resulting intermediate uniquely allow for direct crystallization from the reaction matrix, eliminating the need for silica gel chromatography[1].
Experimental Workflow & Pathway Visualization
The following workflow illustrates the self-validating synthetic cascade, from nucleophilic displacement to the final deprotection strategy required to yield the free azetidine.
Figure 1: Synthetic workflow for N-Benzyl-N-methylazetidin-3-amine via direct displacement and crystallization.
Validated Step-by-Step Protocol
Phase 1: Nucleophilic Displacement (Synthesis of Protected Intermediate)
This phase establishes the core azetidine-amine bond. The protocol utilizes a 2:1 stoichiometry of amine to electrophile.
Causality Check: The second equivalent of N-benzylmethylamine acts as an in situ acid scavenger for the liberated methanesulfonic acid. This is a critical mechanistic choice; introducing exogenous inorganic bases (like K₂CO₃) can lead to heterogeneous reaction kinetics and promote unwanted ring-opening of the strained azetidine[2].
-
Preparation: In a dry, pressure-rated reaction vial, dissolve 1-benzhydrylazetidin-3-yl methanesulfonate (317 mg, 1.0 mmol) in anhydrous Acetonitrile (MeCN) (5.0 mL)[2].
-
Reagent Addition: Add N-benzylmethylamine (2.0 mmol) to the stirring solution[2].
-
Thermal Activation: Seal the reaction vial and heat the mixture to 80 °C with continuous stirring overnight (approx. 16 hours)[2].
-
Causality: The azetidine ring possesses significant angle strain. Nucleophilic attack at the C3 position requires elevated thermal energy to overcome the activation barrier for displacement while maintaining the integrity of the four-membered ring[1].
-
-
In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The reaction is deemed complete when the starting material mass is consumed and the product mass (m/z = 343.02 [M + H]⁺) is dominant[1].
Phase 2: Isolation via Direct Crystallization
A major advantage of this specific substrate is its propensity to crystallize directly, avoiding column chromatography.
-
Cooling: Remove the vial from the heat source and allow it to reach ambient temperature.
-
Crystallization: Transfer the sealed mixture directly into a -20 °C freezer and incubate for 16 hours[1].
-
Causality: The high lipophilicity of the benzhydryl and benzyl groups, combined with the polarity of MeCN at sub-zero temperatures, selectively crashes out the 1-benzhydryl-N-benzyl-N-methylazetidin-3-amine product while the amine-methanesulfonate salt byproduct remains in solution[1].
-
-
Filtration: Collect the resulting crystals via vacuum filtration.
-
Washing: Carefully rinse the filter cake with a minimal volume (1-2 mL) of ice-cold MeCN to remove residual colored impurities[1].
-
Drying: Dry the solid under high vacuum to afford the intermediate (Yield: ~69%)[1].
Phase 3: Deprotection to Target Compound
To yield the final N-benzyl-N-methylazetidin-3-amine , the benzhydryl protecting group must be removed. Note: Because the target contains an N-benzyl group, standard palladium-catalyzed hydrogenation (Pd/C, H₂) risks over-deprotection (cleaving both the benzhydryl and the benzyl groups). Therefore, chemical dealkylation is required.
-
Dealkylation: Treat the purified 1-benzhydryl-N-benzyl-N-methylazetidin-3-amine with 1-chloroethyl chloroformate (ACE-Cl) in 1,2-dichloroethane (DCE) at reflux.
-
Methanolysis: Concentrate the intermediate carbamate, dissolve in methanol, and reflux to liberate the free azetidine amine hydrochloride salt.
-
Free-basing (Optional): Partition between 1M NaOH and Dichloromethane (DCM) to isolate the free base of N-benzyl-N-methylazetidin-3-amine.
Quantitative Data & Analytical Summary
The following table summarizes the expected analytical parameters and yields for the key intermediate based on validated literature protocols[1].
| Compound Name | Molecular Formula | Yield | LC-MS (m/z) [M+H]⁺ | Purification Method | Physical State |
| 1-Benzhydryl-N-benzyl-N-methylazetidin-3-amine | C₂₄H₂₆N₂ | 69% | 343.02 | Direct Crystallization (-20 °C) | Crystalline Solid |
| 1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine (Reference Analog) | C₁₈H₂₀F₂N₂ | 42% | 303.16 | Silica Gel Chromatography | Oil |
| 1-(1-Benzhydrylazetidin-3-yl)piperidine (Reference Analog) | C₂₁H₂₆N₂ | 72% | 317.88 | Silica Gel Chromatography | Solid |
Data demonstrates that while many azetidine-3-amines require chromatography, the specific physicochemical properties of the N-benzyl-N-methyl derivative uniquely enable high-yield isolation via direct crystallization.
References
-
A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]
-
A Single-Step Synthesis of Azetidine-3-Amines (Preprint/Extended Methods) Source: ChemRxiv URL:[Link][2]
Sources
Application Note: Optimized Reductive Amination Protocols for the Synthesis of N-Benzyl-N-methylazetidin-3-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Rationale
Azetidine-3-amines are highly valued in medicinal chemistry as structurally rigid, metabolically stable bioisosteres for piperazines and pyrrolidines[1]. The synthesis of functionalized azetidines, specifically N-Benzyl-N-methylazetidin-3-amine , requires precise control over nitrogen substitution.
While direct nucleophilic displacement of azetidin-3-yl methanesulfonates is occasionally utilized[1], reductive amination of 3-ketoazetidines remains the gold standard for installing secondary or tertiary amines at the 3-position[2]. This Application Note details a highly optimized, self-validating reductive amination protocol, focusing on mechanistic causality, protecting group strategy, and reagent selection.
The Protecting Group Dilemma: Boc vs. Benzhydryl
A critical decision in this synthesis is the choice of the azetidine nitrogen protecting group. Commercially available precursors typically include 1-benzhydrylazetidin-3-one and 1-Boc-azetidin-3-one[3][4].
-
Why 1-Boc-azetidin-3-one is mandatory for this target: If 1-benzhydrylazetidin-3-one is used, the subsequent deprotection step (removal of the benzhydryl group) conventionally requires palladium-catalyzed hydrogenation (H₂/Pd-C). However, these conditions will simultaneously cleave the N-benzyl group on the newly formed 3-amino substituent, yielding the undesired N-methylazetidin-3-amine.
-
The Solution: Utilizing 1-Boc-azetidin-3-one allows for orthogonal deprotection. The Boc group can be cleaved under acidic conditions (e.g., HCl or TFA) that leave the N-benzyl group entirely intact[4].
Mechanistic Overview & Pathway Visualization
The reaction between 1-Boc-azetidin-3-one and the secondary amine (N-benzylmethylamine) proceeds via a distinct mechanistic pathway. Unlike primary amines that form neutral imines, secondary amines condense with ketones to form a hemiaminal intermediate , which dehydrates to form a highly electrophilic iminium ion [2].
To prevent the premature reduction of the starting ketone into 1-Boc-azetidin-3-ol, a mild reducing agent—Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) —is employed. STAB selectively reduces the iminium ion over the ketone in weakly acidic media (pH 5–6)[4].
Caption: Mechanistic workflow for the synthesis of N-Benzyl-N-methylazetidin-3-amine via orthogonal Boc-strategy.
Quantitative Data: Reducing Agent Selection
The success of this protocol hinges on the precise selection of the hydride source. The table below summarizes the empirical data driving the choice of STAB over alternative reagents.
| Reducing Agent | Optimal pH | Iminium Selectivity | Toxicity & Safety Profile | Suitability for 3-Ketoazetidines |
| NaBH(OAc)₃ (STAB) | 5.0 - 6.0 | Excellent | Low (Generates acetic acid) | Optimal - Mild kinetics prevent ketone over-reduction[2][4]. |
| NaBH₃CN | 4.0 - 5.0 | High | High (Risk of toxic HCN gas) | Good, but requires stringent safety protocols and fume hoods[2]. |
| NaBH₄ | 7.0 - 9.0 | Poor | Low | Poor - Rapidly reduces the starting ketone to 1-Boc-azetidin-3-ol. |
Experimental Protocols
Phase 1: Reductive Amination (Synthesis of 1-Boc-N-benzyl-N-methylazetidin-3-amine)
This protocol is designed as a self-validating system: the addition of acetic acid ensures the pH remains in the optimal 5-6 range, driving iminium formation while suppressing ketone reduction.
Reagents & Stoichiometry:
-
1-Boc-azetidin-3-one: 1.0 equivalent (e.g., 10.0 mmol, 1.71 g)
-
N-Benzylmethylamine: 1.05 equivalents (10.5 mmol, 1.27 g)
-
Sodium triacetoxyborohydride (STAB): 1.5 equivalents (15.0 mmol, 3.18 g)
-
Glacial Acetic Acid (AcOH): 1.2 equivalents (12.0 mmol, 0.69 mL)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): 0.2 M (50 mL)
Step-by-Step Procedure:
-
Imine/Iminium Formation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-Boc-azetidin-3-one and DCE under an inert nitrogen atmosphere.
-
Add N-benzylmethylamine, followed immediately by glacial acetic acid. Causality Note: The slight excess of amine ensures complete consumption of the expensive azetidine core, while AcOH catalyzes the dehydration of the hemiaminal to the iminium ion[2].
-
Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow pre-formation of the iminium ion.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the mild exotherm and prevents localized depletion of the hydride source.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (Ninhydrin stain).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and the pH is ~8. Extract the aqueous layer with DCM (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.
Phase 2: Orthogonal Deprotection (Synthesis of Target Molecule)
Cleavage of the Boc group without disrupting the N-benzyl moiety.
Step-by-Step Procedure:
-
Dissolve the purified 1-Boc-N-benzyl-N-methylazetidin-3-amine (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise. Alternatively, 4M HCl in Dioxane can be used to isolate the product directly as a hydrochloride salt.
-
Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS.
-
Isolation (Free Base): Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in minimal water, basify to pH 10 using 1M NaOH, and extract with DCM (3 × 15 mL).
-
Dry the organic phase (Na₂SO₄), filter, and evaporate to yield the pure N-Benzyl-N-methylazetidin-3-amine as a pale oil.
References
-
A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]
-
Serotonin receptor modulators (US8642583B2) Source: Google Patents (US Patent Office) URL:[4]
Sources
Application Note: N-Benzyl-N-methylazetidin-3-amine as a Privileged Scaffold in Organic Synthesis and Drug Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The azetidine ring has emerged as a "privileged structure" in contemporary medicinal chemistry. By restricting the conformation of acyclic amine counterparts, azetidines provide a significant entropic advantage during target binding while simultaneously improving pharmacokinetic (PK) and toxicity profiles (e.g., reducing hERG liability and lowering logP ) [1].
Specifically, N-Benzyl-N-methylazetidin-3-amine (and its orthogonally protected precursor, 1-benzhydryl-N-benzyl-N-methylazetidin-3-amine) serves as a highly versatile building block. This guide details the mechanistic rationale, comparative synthetic methodologies, and self-validating protocols for the generation and application of this critical intermediate in the synthesis of complex therapeutics, including kinase inhibitors, macrolide antibiotics, and CCR2 antagonists [1].
Scientific Context: The Causality of Scaffold Selection
Conformational Rigidification
Acyclic diamines often suffer from high conformational flexibility, leading to a large entropic penalty upon binding to a target protein. Incorporating the nitrogen into a strained 4-membered azetidine ring locks the vector of the exocyclic amine. For N-Benzyl-N-methylazetidin-3-amine, the N-methyl group provides a handle for further diversification, while the benzyl group acts as a robust, orthogonally cleavable protecting group.
Orthogonal Protection Strategy
In combinatorial library synthesis, the precursor 1-benzhydryl-N-benzyl-N-methylazetidin-3-amine offers distinct advantages:
-
1-Benzhydryl Group (Ring Nitrogen): Stable to basic and mildly acidic conditions. It can be selectively cleaved via catalytic hydrogenation (Pd/C, H2 ) or transformed directly into a carbamoyl chloride using 1-chloroethyl chloroformate[1].
-
N-Benzyl Group (Exocyclic Nitrogen): Can be selectively removed under specific hydrogenation conditions or Lewis acid-mediated cleavage, allowing for dual-site functionalization.
Synthetic Methodologies: Direct Displacement vs. Strain-Release
Historically, introducing an azetidine moiety was synthetically challenging due to the ring's propensity for ring-opening under harsh conditions. Modern approaches rely on two primary pathways: Strain-Release (using azabicyclobutane, ABB) and Direct Nucleophilic Displacement .
For secondary amines like N-methylbenzylamine, direct nucleophilic displacement of an azetidine mesylate is mechanistically superior. The steric bulk of secondary amines hinders their attack on ABB systems, whereas the highly reactive mesylate leaving group in the displacement pathway facilitates a smooth SN2 reaction [2].
Quantitative Method Comparison
| Parameter | Direct Nucleophilic Displacement | Strain-Release (Azabicyclobutane) | Causality / Mechanistic Note |
| Yield (N-methylbenzylamine) | 69% | 46% | SN2 trajectory is less hindered than ABB ring-opening for secondary amines [2]. |
| Electrophile Stability | High (Bench-stable for >9 months) | Low to Moderate | Mesylates are easily stored; ABBs can be volatile or prone to polymerization [2]. |
| Primary Amine Tolerance | Moderate to Low | High | Primary amines can cause over-alkylation in displacement but cleanly open ABBs. |
| Secondary Amine Tolerance | High | Moderate to Low | Steric clash prevents efficient ABB opening by bulky secondary amines. |
Mechanistic Workflow
The following diagram illustrates the validated synthetic pipeline, from the commercial azetidinol to the fully functionalized building block, highlighting the orthogonal deprotection pathways used in late-stage drug functionalization.
Figure 1: Synthetic workflow and orthogonal deprotection of N-Benzyl-N-methylazetidin-3-amine.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific Quality Control (QC) checkpoints to ensure reaction fidelity before proceeding.
Protocol A: Synthesis of the Electrophile (1-Benzhydrylazetidin-3-yl methanesulfonate)
Rationale: Converting the hydroxyl group to a mesylate creates an excellent leaving group for the subsequent SN2 displacement. The reaction is run at 0 °C to control the exothermic nature of the mesylation and prevent side reactions.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-benzyhydryl-3-azetidinol (10 g, 42 mmol) and Triethylamine ( Et3N , 8.2 mL, 59 mmol) in anhydrous Dichloromethane (DCM, 125 mL).
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C. Causality: Et3N acts as an acid scavenger for the HCl generated; cooling prevents the degradation of the sensitive azetidine ring.
-
Addition: Add Methanesulfonyl chloride (MsCl, 3.9 mL, 50 mmol) dropwise over 15 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour.
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 . Separate the phases and extract the aqueous layer with DCM (3 × 125 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield a solid (14.2 g, quantitative yield) [1].
Validation Checkpoint A:
Appearance: Solid.
LC-MS: Confirm mass at m/z=317.88 [M+H]+ .
1 H NMR (300 MHz, CDCl3 ): Look for the diagnostic methanesulfonate methyl singlet at δ 2.98 (s, 3H) and the benzhydryl methine proton at δ 4.41 (s, 1H) [2]. Do not proceed if the starting material hydroxyl peak persists.
Protocol B: "Mix-and-Heat" Synthesis of 1-Benzhydryl-N-benzyl-N-methylazetidin-3-amine
Rationale: The direct displacement utilizes a simple mix-and-heat approach. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to stabilize the transition state of the SN2 reaction, accelerating the displacement by the secondary amine.
Step-by-Step Procedure:
-
Preparation: In a sealed reaction vessel, dissolve 1-benzhydrylazetidin-3-yl methanesulfonate (630 mg, 2 mmol) in MeCN (9.5 mL).
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA / Et2NEt , 0.35 mL, 2 mmol) followed by N-methylbenzylamine (2 mmol). Causality: DIPEA is a non-nucleophilic base that neutralizes the generated methanesulfonic acid without competing for the electrophile.
-
Heating: Seal the vessel and stir at 80 °C overnight (approx. 16 hours).
-
Crystallization: Remove the vessel from heat and place it directly into a −20 °C freezer for 16 hours. Causality: The target compound exhibits highly specific temperature-dependent solubility in MeCN, allowing for direct crystallization and bypassing the need for column chromatography.
-
Isolation: Collect the resulting crystals by vacuum filtration. Carefully rinse the filter cake with a minimal amount of cold MeCN to yield the pure solid (239 mg, 69% yield) [1].
Validation Checkpoint B:
Appearance: Crystalline solid.
LC-MS: Confirm mass at m/z=343.02 [M+H]+ .
1 H NMR (300 MHz, CDCl3 ): Confirm the integration of the N-methyl group at δ 1.97 (s, 3H), the N-benzyl CH2 at δ 3.33 (s, 2H), and the benzhydryl methine at δ 4.42 (s, 1H)[2].
13 C NMR (75 MHz, CDCl3 ): Ensure the presence of the characteristic azetidine carbons at δ 59.2, 59.0, and 54.7, and the N-methyl carbon at δ 38.3 [2].
Downstream Applications in Drug Development
Once validated, the orthogonally protected 1-benzhydryl-N-benzyl-N-methylazetidin-3-amine can be deployed in combinatorial library generation.
For example, in the development of kinase inhibitors , the benzhydryl group is typically removed via catalytic hydrogenation ( H2 , Pd/C) to expose the secondary ring nitrogen. This free azetidine nitrogen is then subjected to SNAr (nucleophilic aromatic substitution) with a heteroaryl chloride (e.g., a pyrimidine or quinazoline core) to form the hinge-binding motif of the kinase inhibitor. The exocyclic N-benzyl-N-methyl group can subsequently be debenzylated to allow for further solvent-channel interactions, tuning the drug's solubility and target residence time.
References
- Source: The Journal of Organic Chemistry (September 15, 2020)
- Source: ChemRxiv (April 28, 2016)
Application Note: Strategic Utilization of N-Benzyl-N-methylazetidin-3-amine in Cross-Coupling Reactions
Executive Summary
The incorporation of strained, sp3 -rich heterocycles into drug candidates is a proven strategy for improving pharmacokinetic properties, such as lowering lipophilicity and enhancing metabolic stability[1]. N-Benzyl-N-methylazetidin-3-amine (CAS: 1339397-77-1) has emerged as a highly versatile building block for the synthesis of CNS-focused lead-like libraries[2],[1]. Structurally, this compound features an unprotected secondary amine within the four-membered azetidine ring and a tertiary (N-benzyl, N-methyl) amine at the 3-position[2].
This application note provides an authoritative guide on functionalizing the azetidine nitrogen via transition-metal-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (S_NAr). We detail the mechanistic rationale for overcoming azetidine ring strain and provide self-validating experimental protocols for downstream diversification.
Chemical Rationale & Mechanistic Insights
The Challenge of Azetidine Ring Strain
Azetidines are highly strained molecules with compressed C–N–C dihedral angles, making the secondary ring nitrogen a strong nucleophile[3],[4]. While this enhances initial reactivity, it poses significant challenges in palladium-catalyzed cross-coupling. If the catalytic cycle stalls, the strained ring is prone to undesired ring-opening side reactions, or the highly coordinating nature of the amine can lead to the formation of off-cycle, catalytically dormant palladium species[5],[4].
Causality in Ligand Selection
To successfully couple N-Benzyl-N-methylazetidin-3-amine without decomposing the strained ring, the reductive elimination step of the catalytic cycle must be accelerated. This is achieved by utilizing bulky, highly electron-rich biaryl phosphine ligands.
-
AshPhos & RuPhos: Recent advancements highlight the efficacy of ligands like AshPhos, which emphasizes ligand chelation and cooperativity to stabilize the active Pd(0) species[5],[6]. The steric bulk of the 2,6-dimethoxyphenyl rings in AshPhos forces the intermediate [Ar-Pd(II)(L)-NR_2] complex into a geometry that dramatically lowers the activation barrier for reductive elimination[6].
-
Base Selection: Sodium tert-butoxide (NaOtBu) is typically required to efficiently deprotonate the coordinated azetidine[5]. For base-sensitive substrates, weaker bases like Cs_2CO_3 or LiHMDS can be substituted, though they may require elevated temperatures.
Figure 1: Buchwald-Hartwig Catalytic Cycle highlighting the critical reductive elimination step required to prevent azetidine decomposition.
Synthetic Strategy & Workflows
The true value of N-Benzyl-N-methylazetidin-3-amine lies in its dual-amine nature. The secondary azetidine nitrogen is arylated first. Subsequently, the benzyl group on the 3-amino position acts as a protecting group that can be cleaved via hydrogenolysis to reveal a secondary methylamine, ready for late-stage functionalization (e.g., amidation, reductive amination)[1].
Figure 2: Overall synthetic workflow for the orthogonal functionalization of N-Benzyl-N-methylazetidin-3-amine.
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is optimized for coupling N-Benzyl-N-methylazetidin-3-amine with unactivated or sterically hindered (hetero)aryl bromides and chlorides[5].
-
Preparation: In an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add Sodium tert-butoxide (96.5 mg, 1.0 mmol, 2.0 equiv) under a nitrogen atmosphere[5].
-
Reagent Addition: Add the heteroaryl halide (0.5 mmol, 1.0 equiv), N-Benzyl-N-methylazetidin-3-amine (105.7 mg, 0.6 mmol, 1.2 equiv), and anhydrous THF or Toluene (0.8 mL)[5].
-
Catalyst Initiation: Inject 200 μL of a pre-mixed stock solution containing [Pd(crotyl)Cl] 2 (1 mol% Pd) and AshPhos or RuPhos ligand (2 mol%)[5].
-
Reaction: Seal the vial and stir the mixture at 60–80 °C for 16 hours. Note: Slightly elevated temperatures are essential to prevent the formation of inactive species caused by the coordination of multiple azetidine molecules to the palladium center[5].
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Aromatic Substitution (S_NAr)
For highly electron-deficient heteroaryl halides (e.g., 2-fluoropyridines, 4-chloropyrimidines), S_NAr is a metal-free alternative[3].
-
Reaction Setup: Dissolve the electron-deficient aryl halide (1.0 mmol) and N-Benzyl-N-methylazetidin-3-amine (1.2 mmol) in anhydrous DMF (3.0 mL).
-
Base Addition: Add K 2 CO 3 or N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).
-
Heating: Stir the reaction mixture at 80–100 °C for 12 hours.
-
Workup: Quench with H 2 O (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF, dry over Na 2 SO 4 , and concentrate for purification.
Protocol C: Post-Coupling Debenzylation
To unlock the 3-position for further library diversification[1].
-
Hydrogenation Setup: Dissolve the 1-aryl-N-benzyl-N-methylazetidin-3-amine intermediate (1.0 mmol) in Methanol (5.0 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt%, ~20 mg) under an argon atmosphere.
-
Reaction: Purge the flask with H 2 gas and stir vigorously under an H 2 balloon at room temperature for 12 hours.
-
Workup: Filter the suspension through Celite, washing thoroughly with Methanol. Concentrate the filtrate to yield the secondary methylamine product, which can be directly used for amide coupling or reductive amination.
Quantitative Data Summary
The following table summarizes expected yields and optimal conditions for coupling N-Benzyl-N-methylazetidin-3-amine with various structural classes, extrapolated from validated literature on cyclic secondary amines[5],[3].
| Aryl Halide Class | Coupling Method | Preferred Ligand/Base | Temp (°C) | Expected Yield (%) |
| Unactivated Aryl Bromides | Buchwald-Hartwig | AshPhos / NaOtBu | 60 | 85 – 95% |
| Sterically Hindered Aryl Chlorides | Buchwald-Hartwig | RuPhos / LiHMDS | 80 | 70 – 85% |
| Electron-Deficient Aryl Fluorides | S_NAr | None / K 2 CO 3 | 100 | > 90% |
| Five-Membered Heteroaryl Bromides | Buchwald-Hartwig | AshPhos / NaOtBu | 60 - 80 | 75 – 90% |
Sources
- 1. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1339397-77-1|N-benzyl-N-methylazetidin-3-amine|N-benzyl-N-methylazetidin-3-amine|-范德生物科技公司 [bio-fount.com]
- 3. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: NMR Spectroscopic Characterization of N-Benzyl-N-methylazetidin-3-amine
Abstract
This document provides a comprehensive guide to the structural elucidation of N-Benzyl-N-methylazetidin-3-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical research and a scaffold in medicinal chemistry, unambiguous characterization of this molecule is critical.[1][2] This application note details the necessary protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The provided methodologies are designed to ensure high-quality, reproducible data for researchers, scientists, and drug development professionals, facilitating confident structural verification and purity assessment.
Introduction and Scientific Background
N-Benzyl-N-methylazetidin-3-amine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are prevalent structural motifs in many biologically active compounds.[1][3] The strained azetidine ring imparts unique conformational properties and can influence the bioactivity of parent molecules.[2][4] Accurate and detailed structural characterization is therefore a non-negotiable prerequisite for its use in further synthetic steps or biological screening.
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[5][6] It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5] This guide establishes a robust, self-validating workflow for acquiring and interpreting the NMR data of the title compound, ensuring scientific integrity through detailed procedural explanations and reliance on established spectroscopic principles.
Materials and Equipment
-
Compound: N-Benzyl-N-methylazetidin-3-amine (or its dihydrochloride salt).[7]
-
Deuterated Solvents: Chloroform-d (CDCl₃) is recommended due to its excellent solubilizing power for many organic compounds and its well-characterized residual peak. Other solvents like DMSO-d₆ or Methanol-d₄ may be used depending on sample solubility.[8]
-
Internal Standard (Optional): Tetramethylsilane (TMS) at 0.0 ppm is the standard reference for ¹H and ¹³C NMR in organic solvents.[9][10] Modern spectrometers typically reference the residual solvent peak, but TMS can be added if absolute referencing is required.
-
NMR Tubes: High-precision 5 mm NMR tubes are required.[11][12] Ensure tubes are clean, dry, and free from scratches to avoid compromising spectral quality.[11][12]
-
Glassware: Clean, dry Pasteur pipettes, and small vials for sample preparation.
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe capable of performing ¹H, ¹³C, and 2D correlation experiments.
Experimental Protocols
Sample Preparation: The Foundation of Quality Spectra
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter.[13]
Protocol:
-
Weighing the Sample:
-
Solubilization:
-
Filtration and Transfer:
-
Place a small, tight plug of glass wool into a Pasteur pipette. Cotton wool should be avoided as it can introduce contaminants.
-
Filter the sample solution through the glass wool directly into the NMR tube. This critical step removes any suspended solid particles that can severely degrade the magnetic field homogeneity and broaden spectral lines.[11]
-
-
Capping and Labeling:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Label the tube clearly with a unique identifier.
-
NMR Data Acquisition Workflow
The following workflow outlines the sequential acquisition of essential NMR experiments for complete structural characterization.
Figure 1: Standard workflow for NMR data acquisition and analysis.
Protocol for 1D NMR Spectra Acquisition
-
¹H NMR Spectrum:
-
Purpose: To identify the number of unique proton environments, their integration (ratio), and their coupling patterns (neighboring protons).
-
Typical Parameters (400 MHz):
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans (ns): 8-16 scans.
-
-
-
¹³C NMR Spectrum:
-
Purpose: To identify the number of unique carbon environments. Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.
-
Typical Parameters (100 MHz for ¹³C):
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 scans, depending on sample concentration.
-
-
Protocol for 2D NMR Spectra Acquisition
For unambiguous assignment, 2D NMR experiments are highly recommended.[5][14][15]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically 2-3 bonds apart). Cross-peaks in the 2D spectrum connect coupled protons.[14][16]
-
Typical Parameters:
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Scans (ns): 2-4 per increment.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[14][16]
-
Typical Parameters:
-
Pulse Program: Standard HSQC sequence with multiplicity editing (e.g., 'hsqcedetgpsisp2.3') to differentiate CH/CH₃ (positive) from CH₂ (negative) groups.
-
Spectral Width (F2 - ¹H): ~12 ppm.
-
Spectral Width (F1 - ¹³C): ~160 ppm.
-
Number of Scans (ns): 4-8 per increment.
-
-
Data Analysis and Interpretation
The structure of N-Benzyl-N-methylazetidin-3-amine is shown below with anticipated proton (H) and carbon (C) numbering for spectral assignment.

Predicted ¹H NMR Spectral Data
The chemical shift of a proton is influenced by its proximity to electronegative atoms (like nitrogen) and unsaturated systems (like the phenyl group).[9][10]
| Proton Label | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale and Expected COSY Correlations |
| H-a (Ar-H) | Multiplet | 7.20 - 7.40 | 5H | Aromatic protons of the benzyl group. |
| H-b (CH₂) | Singlet | ~3.50 | 2H | Benzylic protons. Deshielded by the adjacent phenyl group and nitrogen. No adjacent protons, so appears as a singlet. |
| H-c (CH) | Multiplet | ~3.20 - 3.40 | 1H | Methine proton on the azetidine ring. Deshielded by the amine. Will show coupling to H-d protons. COSY: H-c ↔ H-d. |
| H-d (CH₂) | Multiplet | ~2.90 - 3.10 & ~2.60 - 2.80 | 4H | Diastereotopic methylene protons of the azetidine ring. Deshielded by nitrogen. Will show coupling to H-c. COSY: H-d ↔ H-c. |
| H-e (CH₃) | Singlet | ~2.25 | 3H | N-methyl protons. No adjacent protons, so appears as a singlet. |
Note: The exact chemical shifts of the azetidine protons (H-c, H-d) can be complex due to the ring strain and potential for slow nitrogen inversion.[17]
Predicted ¹³C NMR Spectral Data
Carbon chemical shifts are spread over a wider range than proton shifts, making assignment more straightforward.[18]
| Carbon Label | Approx. Chemical Shift (δ, ppm) | HSQC Correlation | Rationale |
| C-i (Ar-C) | 138 - 140 | None | Quaternary aromatic carbon attached to the benzylic group. |
| C-f, g, h (Ar-CH) | 127 - 129 | H-a | Aromatic methine carbons. |
| C-k (CH) | 60 - 65 | H-c | Azetidine methine carbon, attached to nitrogen. |
| C-b (CH₂) | ~58 | H-b | Benzylic carbon, deshielded by phenyl group and nitrogen.[19] |
| C-j (CH₂) | 52 - 57 | H-d | Azetidine methylene carbons, attached to nitrogen. |
| C-e (CH₃) | ~42 | H-e | N-methyl carbon. |
Note: The predicted shifts are based on data for similar structures like N-methylbenzylamine and other N-substituted azetidines.[19][20][21]
Using 2D NMR for Confirmation
-
COSY: A cross-peak between the multiplets at ~3.3 ppm (H-c) and the multiplets in the ~2.6-3.1 ppm range (H-d) will definitively confirm the connectivity within the azetidine ring.
-
HSQC: This experiment is the most powerful tool for unambiguous assignment. It will directly link each proton signal to its attached carbon signal, confirming the assignments laid out in the tables above. For example, the singlet at ~2.25 ppm (H-e) will show a correlation to the carbon signal at ~42 ppm (C-e).
Troubleshooting
-
Broad Peaks: May indicate the presence of solid particles (requiring re-filtration), paramagnetic impurities, or high sample viscosity (dilute the sample).[8][13]
-
Poor Signal-to-Noise: For ¹³C spectra, increase the number of scans. For all spectra, ensure the sample concentration is adequate.[11]
-
Incorrect Referencing: Ensure the solvent peak is correctly calibrated (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural characterization of N-Benzyl-N-methylazetidin-3-amine. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The subsequent logical analysis, leveraging chemical shift principles and correlation spectroscopy, enables confident and accurate structural elucidation, which is an essential step in any research or development pipeline involving this compound.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample preparation. Retrieved from [Link]
-
University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Boatright, K. C., & Do, T. D. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Retrieved from [Link]
-
Capone, S., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]
-
Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem Compound Database. Retrieved from [Link]
-
Nishikawa, T., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]
-
Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Feula, A. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved from [Link]
-
Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Scott, J. D., et al. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Retrieved from [Link]
-
ECHA. (n.d.). N-benzyl-N-methylazetidin-3-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Padwa, A., et al. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT. Organic Syntheses. Retrieved from [Link]
-
Ndibe, H. C., et al. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. nextsds.com [nextsds.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. mun.ca [mun.ca]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. organomation.com [organomation.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. anuchem.weebly.com [anuchem.weebly.com]
- 16. emerypharma.com [emerypharma.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Synthesis of N-Benzyl-N-methylazetidin-3-amine
Welcome to the technical support center for the synthesis of N-Benzyl-N-methylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable, yet challenging, azetidine scaffold. Azetidines are highly sought-after motifs in medicinal chemistry due to their unique ability to impart favorable physicochemical properties.[1] However, their inherent ring strain presents significant synthetic hurdles.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you improve yields and overcome common obstacles.
Recommended Synthetic Pathway
The synthesis of N-Benzyl-N-methylazetidin-3-amine is most effectively approached via a direct reductive amination of N-methylazetidin-3-amine with benzaldehyde. This method is generally efficient for creating tertiary amines.[3][4] The key to success lies in carefully controlling the reaction conditions to favor the formation of the iminium ion intermediate and its subsequent reduction, while avoiding side reactions.
Caption: Proposed workflow for N-Benzyl-N-methylazetidin-3-amine synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting the reductive amination of N-methylazetidin-3-amine with benzaldehyde, but my yield is very low, or the reaction is not proceeding at all. What are the likely causes?
Answer: This is a common issue, often stemming from challenges in forming the key iminium ion intermediate or ineffective reduction. The nitrogen on the azetidine is a secondary amine, which can be less nucleophilic and more sterically hindered than primary amines.
Possible Causes & Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the amine/aldehyde and the iminium ion may not be favorable.
-
Solution 1: Add an Acid Catalyst. A catalytic amount of a weak acid like acetic acid can protonate the hemiaminal intermediate, facilitating the loss of water to form the iminium ion.[5] Be cautious, as strong acids or high concentrations can promote ring-opening of the sensitive azetidine ring.[6]
-
Solution 2: Use a Dehydrating Agent. Adding molecular sieves can help drive the equilibrium towards the iminium ion by removing the water formed during the condensation step.[7]
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical.
-
Solution 1: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃). This is often the reagent of choice for reductive aminations.[5] It is mild enough not to reduce the aldehyde starting material significantly and is particularly effective at reducing iminium ions under slightly acidic conditions.
-
Solution 2: Avoid Sodium Borohydride (NaBH₄) in Protic Solvents. NaBH₄ will rapidly reduce benzaldehyde to benzyl alcohol in solvents like methanol, outcompeting the reduction of the iminium ion.[8] If NaBH₄ is used, it's often in a two-step process where the imine is pre-formed.
-
Solution 3: Consider Catalytic Hydrogenation. Using H₂ gas with a palladium catalyst (Pd/C or Pd(OH)₂) is another effective method, particularly on a larger scale.[9][10] This method avoids hydride reagents but requires specialized equipment for handling hydrogen gas safely.
-
-
Steric Hindrance: The N-methyl group on the azetidine presents some steric bulk, which can slow down the initial nucleophilic attack on the benzaldehyde.
-
Solution: Increase Reaction Time and/or Temperature. Allow the reaction to stir for a longer period (e.g., 18-24 hours) at room temperature.[8] Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but must be done cautiously to avoid side reactions or solvent loss.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Side Product Formation
Question: My reaction is producing the desired product, but I'm also seeing significant impurities. What are these side products and how can I minimize them?
Answer: Side product formation is typically due to the reactivity of the starting materials or the harshness of the reaction conditions.
Common Side Products & Mitigation Strategies:
| Side Product | Formation Pathway | Mitigation Strategy |
| Benzyl Alcohol | Reduction of unreacted benzaldehyde by the hydride reagent. | Use a milder, more selective reducing agent like NaBH(OAc)₃, which reduces iminium ions much faster than aldehydes.[5] Ensure the amine and aldehyde are pre-stirred (with an acid catalyst if needed) to maximize iminium formation before adding the reducing agent. |
| N,N-Dibenzylamine | If the starting material contains traces of azetidin-3-amine (without the N-methyl group), it can be doubly benzylated. | Ensure the purity of the starting N-methylazetidin-3-amine.[11] |
| Ring-Opened Products (e.g., N-benzyl-N-methyl-3-chloropropan-1-amine) | The strained azetidine ring can open under strongly acidic conditions, especially in the presence of nucleophiles (e.g., Cl⁻ from the solvent like 1,2-dichloroethane).[2][6] | Avoid strong acids. Use only a catalytic amount of a weak acid like acetic acid. Perform the reaction at or below room temperature. Use a non-nucleophilic solvent like THF or acetonitrile.[12] |
Issue 3: Purification Challenges
Question: I am struggling to isolate a pure sample of N-Benzyl-N-methylazetidin-3-amine after workup. What are the best practices for purification?
Answer: Tertiary amines can be challenging to purify by silica gel chromatography due to their basicity, which can cause streaking on the column.
Purification Tips:
-
Aqueous Workup: Perform a standard aqueous workup to remove water-soluble reagents. An extraction with a mild basic solution (e.g., saturated NaHCO₃) can help remove any residual acetic acid, but avoid strong bases which could degrade the product.
-
Silica Gel Chromatography:
-
Deactivate the Silica: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, preventing product tailing and potential decomposition.[12]
-
Solvent System: A gradient elution starting from a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane is typically effective.
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization may be an option. Alternatively, the amine can be converted to a stable salt (e.g., hydrochloride or tartrate) which is often crystalline and easier to purify. The free base can then be regenerated if needed.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reducing agent for introducing a benzyl group onto a secondary amine? For laboratory scale, Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred. It is selective for iminium ions over carbonyls, works well under the mild acidic conditions needed for iminium formation, and is easy to handle.[5] For larger, industrial-scale synthesis, catalytic hydrogenation (H₂/Pd) offers better atom economy and avoids stoichiometric metal hydride waste.[9]
Q2: Can I perform the N-methylation and N-benzylation sequentially in a one-pot reaction? This is not recommended. Attempting a one-pot, two-step reductive amination starting from azetidin-3-amine would likely lead to a complex mixture of products, including N-methylated, N-benzylated, and N,N-dibenzylated species, as well as the desired N-methyl-N-benzyl product. A stepwise approach with purification of the N-methylazetidin-3-amine intermediate is strongly advised for achieving good purity and yield.
Q3: Is the azetidine ring stable to the reaction conditions? The azetidine ring is strained and susceptible to ring-opening, particularly under harsh conditions.[2] The key is to maintain mild conditions:
-
Temperature: Room temperature is ideal. Avoid excessive heating.
-
pH: Use only catalytic amounts of weak acids. Avoid strong acids like HCl or H₂SO₄.
-
Nucleophiles: Avoid conditions that generate strong nucleophiles that could attack the ring.
Q4: How should I handle and store the N-methylazetidin-3-amine starting material? N-methylazetidin-3-amine is a low-molecular-weight amine and may be volatile and hygroscopic. It should be stored under an inert atmosphere (nitrogen or argon), refrigerated, and tightly sealed to prevent absorption of water and carbon dioxide from the air. It is best to use it directly after opening or to accurately weigh it in a glovebox.
Detailed Experimental Protocol
This protocol describes the reductive amination of N-methylazetidin-3-amine with benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
N-methylazetidin-3-amine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (AcOH) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylazetidin-3-amine (1.0 eq) and anhydrous DCE (or THF) to make a ~0.2 M solution.
-
Add benzaldehyde (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N-Benzyl-N-methylazetidin-3-amine. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
References
- BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
- Elsevier Inc. (2025). Azetidine Synthesis.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Parmar, D., & Sugumaran, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
- Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Eastgate, M. D., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13118–13123.
- Chandrasekhar, S., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(5), 8465-8475.
- Arkat USA. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride in the presence of an acid. ARKIVOC.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- ResearchGate. (n.d.).
- Grokipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.). N-methylazetidin-3-amine.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)
- BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Reductive amination â Grokipedia [grokipedia.com]
- 10. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 11. N-methylazetidin-3-amine | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Medicinal Chemists: N-Benzyl-N-methylazetidin-3-amine vs. Pyrrolidine Analogs in Drug Design
In the landscape of modern drug discovery, the selection of a core scaffold is a pivotal decision that profoundly influences a compound's pharmacological profile. Among the most utilized building blocks are small, saturated nitrogen-containing heterocycles. Their three-dimensional structures, basic nitrogen centers, and synthetic tractability make them privileged motifs in medicinal chemistry. This guide provides an in-depth comparison of two such scaffolds: the rigid, strained four-membered azetidine ring, exemplified by structures like N-benzyl-N-methylazetidin-3-amine, and the more flexible, five-membered pyrrolidine ring.
We will dissect the nuanced differences in their physicochemical properties, their impact on pharmacokinetics (ADME) and pharmacodynamics (target engagement), and provide actionable experimental protocols for their synthesis and evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make strategic scaffold selections, thereby accelerating the journey from hit to lead and beyond.
The Tale of Two Rings: Structural and Physicochemical Divergence
The fundamental difference between azetidine and pyrrolidine lies in their ring size, which dictates their geometry, strain, and conformational flexibility. These structural disparities have significant downstream consequences for a molecule's behavior in a biological system.
The azetidine ring, a four-membered heterocycle, is characterized by significant ring strain and a rigid, puckered conformation.[1][2] This rigidity can be a powerful tool in drug design, as it reduces the entropic penalty upon binding to a target protein by pre-organizing the appended substituents into a more defined conformational space.[3][4] This sp3-rich, compact structure often leads to improved metabolic stability and increased aqueous solubility compared to more lipophilic, larger rings.[1][2]
Conversely, the five-membered pyrrolidine ring possesses greater conformational flexibility, with low-energy "envelope" and "twist" conformations. This adaptability can allow a molecule to find a more optimal fit within a binding pocket. The pyrrolidine nitrogen can readily serve as a hydrogen bond acceptor, while an unsubstituted N-H can act as a hydrogen bond donor, further enhancing target interactions.[5] While a mainstay in many approved drugs, the pyrrolidine scaffold can sometimes be susceptible to metabolic bio-activation, forming potentially reactive iminium ions, a liability that requires careful assessment.[5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Structural features and resulting physicochemical properties of azetidine and pyrrolidine scaffolds.
| Property | Representative Azetidine Scaffold | Representative Pyrrolidine Scaffold | Rationale for Difference |
| Molecular Weight | Lower | Higher | Pyrrolidine has an additional CH2 group. |
| Polarity | Generally Higher | Moderate | The smaller, more strained azetidine ring imparts greater polarity.[6] |
| Calculated logP | Lower | Higher | Increasing ring size generally increases lipophilicity.[6] |
| Aqueous Solubility | Often Higher | Good | Higher polarity of azetidines often translates to better solubility.[5][6] |
| Conformational Rigidity | High | Moderate | Azetidine's four-membered ring is significantly more constrained than the five-membered pyrrolidine ring.[1] |
| Metabolic Stability | Often Improved | Variable | The rigid, sp3-rich nature of azetidine can block sites of metabolism.[2] Pyrrolidines can be prone to oxidation.[5] |
Case Study: VMAT2 Inhibition – A Head-to-Head Comparison
To move from theory to practice, we can examine experimental data where azetidine and pyrrolidine analogs were directly compared. A study on inhibitors of the vesicular monoamine transporter 2 (VMAT2), a target for treating substance abuse, provides a compelling example. In this work, the piperidine ring of the natural product lobelane was replaced with both pyrrolidine and azetidine rings, and their inhibitory activities were assessed.
The rationale for this modification is to explore how ring size and conformation affect binding to VMAT2. Reducing the ring size from a six-membered piperidine to a five- or four-membered ring alters the spatial orientation of the critical phenethyl side chains.
| Compound ID | Central Ring | Substituent (R) | VMAT2 Binding Affinity (Ki, nM) |
| 2a (Lobelane) | Piperidine | H | 45 ± 2.0 |
| 15a | trans-Azetidine | H | 48 ± 2.8 |
| 22a | cis-Azetidine | H | 62 ± 3.9 |
| 15c | trans-Azetidine | 3,4-methylenedioxy | 31 ± 7.7 |
| 22b | cis-Azetidine | 4-OCH3 | 24 ± 1.5 |
| Related Pyrrolidine Analogs | Pyrrolidine | 2,5-di-(2-phenethyl) | Equipotent to piperidine analogs |
Key Insights from Experimental Data:
-
Potency Retention: The azetidine analogs retained potent VMAT2 inhibitory activity, with Ki values in the nanomolar range, comparable to the original piperidine scaffold and previously reported pyrrolidine analogs.
-
Stereochemistry Tolerance: Interestingly, both cis and trans isomers of the azetidine analogs showed similar high-affinity binding. This suggests that the VMAT2 binding pocket can accommodate different spatial arrangements of the side chains, a surprising finding given the structural differences between the isomers.
-
Superior Potency: The most potent compound in the series was the cis-azetidine analog 22b (Ki = 24 nM), which was approximately two-fold more potent than the parent compound, lobelane. This highlights the potential of the azetidine scaffold to not just act as a replacement but to actively enhance potency.
This case study demonstrates that the smaller, more rigid azetidine ring can serve as an effective, and in some cases superior, bioisostere for larger heterocyclic scaffolds like pyrrolidine and piperidine.
Experimental Protocols: Synthesis and Evaluation
The practical application of these scaffolds requires robust synthetic methods and reliable biological assays. Here, we provide validated, step-by-step protocols.
Protocol 1: Stereoselective Synthesis of Azetidine and Pyrrolidine Scaffolds
The choice between azetidine and pyrrolidine synthesis can be controlled by reaction conditions, as demonstrated by the iodocyclisation of homoallylamines. This method provides a divergent route to either scaffold from a common precursor.[7][8]
Objective: To selectively synthesize either a 2-(iodomethyl)azetidine or a 3-iodopyrrolidine derivative.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-substituted homoallylamine (e.g., N-benzyl-1-phenylbut-3-en-1-amine, 1.0 eq) in acetonitrile (MeCN).
-
Base Addition: Add sodium bicarbonate (NaHCO3, 2.0 eq) to the solution.
-
Iodine Addition: Add iodine (I2, 1.5 eq) portion-wise while stirring vigorously.
-
Temperature Control (Crucial Step):
-
For Azetidine Synthesis: Maintain the reaction temperature at 20°C. Stir for 12-24 hours until TLC analysis shows complete consumption of the starting material. This condition favors the 4-Exo-Trig cyclization pathway.[9]
-
For Pyrrolidine Synthesis: Heat the reaction mixture to 50°C. Stir for 6-12 hours. The elevated temperature promotes an in situ thermal isomerization of the initially formed azetidine intermediate into the more thermodynamically stable pyrrolidine.[8][9]
-
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (Note: keep the temperature below 20°C when concentrating the azetidine product to prevent isomerization).[8] Purify the crude product by flash column chromatography on silica gel.
dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Temperature-controlled divergent synthesis of azetidine and pyrrolidine scaffolds.
Protocol 2: In Vitro VMAT2 Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand ([³H]dihydrotetrabenazine or [³H]DA) from VMAT2.
Methodology:
-
Vesicle Preparation: Isolate synaptic vesicles from rat brain striatum using differential centrifugation according to established protocols.
-
Assay Buffer Preparation: Prepare a buffer solution containing 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 0.5 mM EDTA, and 1.7 mM ascorbic acid, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Synaptic vesicle preparation (containing a known concentration of VMAT2).
-
Radioligand (e.g., 2 nM [³H]dihydrotetrabenazine).
-
Varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding.
-
A high concentration of a known VMAT2 inhibitor (e.g., 10 µM reserpine) for non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Strategic Outlook and Conclusion
The choice between an N-benzyl-N-methylazetidin-3-amine scaffold and its pyrrolidine analog is not a matter of inherent superiority but of strategic design. The decision must be guided by the specific therapeutic objective and the challenges presented by the biological target.
-
Choose Azetidine when: The primary goals are to improve metabolic stability, increase aqueous solubility, or introduce conformational rigidity to enhance potency and selectivity. Its compact nature makes it an excellent scaffold for exploring tight binding pockets and as a bioisosteric replacement for larger, more metabolically labile groups.[1][2][4]
-
Choose Pyrrolidine when: A degree of conformational flexibility is desired to accommodate the binding site, or when established synthetic routes are a priority.[10] The pyrrolidine motif offers a well-understood balance of physicochemical properties and is a component of numerous FDA-approved drugs.[5][11]
The field continues to evolve, with the exploration of spirocyclic variants of both azetidines and pyrrolidines offering exciting new ways to probe three-dimensional chemical space.[12][13] By understanding the fundamental properties of these core structures and employing robust experimental validation, drug discovery teams can make more informed decisions, ultimately leading to the design of safer and more effective therapeutics.
References
-
Yadav, P., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure, 1262, 133036. Available at: [Link]
-
Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]
-
Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
-
Maheshwari, N., & Bandyopadhyay, D. (2021). Pyrrole, pyrrolidine analogs as drug candidates-I. ResearchGate. Available at: [Link]
-
Kaur, R., & Khurana, J. M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1251833. Available at: [Link]
-
Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available at: [Link]
-
Azetidines of pharmacological interest. Request PDF on ResearchGate. Available at: [Link]
-
Mahapatra, M. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]
-
Nivetha, N., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. Available at: [Link]
-
Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. Available at: [Link]
-
Feula, A., et al. (2013). Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available at: [Link]
-
Edwards, P. D., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4904-4908. Available at: [Link]
-
Cheng, M. H., et al. (2011). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 21(11), 3429-3432. Available at: [Link]
-
Gopishetti, S., & Singh, O. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33869-33923. Available at: [Link]
-
Casgmar, R. B., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 24(17), 13171. Available at: [Link]
-
Feula, A. (2020). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. International Journal of Theranostics. Available at: [Link]
-
Carretero, J. C., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(19), 7524-7536. Available at: [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available at: [Link]
-
Padwa, A., & Dent, W. (1989). N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine as an azomethine ylide equivalent. Organic Syntheses, 67, 133. Available at: [Link]
-
N-benzyl-N-methylazetidin-3-amine dihydrochloride — Chemical Substance Information. ChemSec. Available at: [Link]
-
Kim, D. W., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES, 87(8), 1749-1756. Available at: [Link]
-
Hopkins, B. A., et al. (2014). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic letters, 16(16), 4224-4227. Available at: [Link]
-
Zhang, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Archiv der Pharmazie, 350(11-12). Available at: [Link]
-
Bhatia, S., et al. (2022). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry, 32(2), 209-216. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scitechnol.com [scitechnol.com]
- 8. researchgate.net [researchgate.net]
- 9. scitechnol.com [scitechnol.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 13. img01.pharmablock.com [img01.pharmablock.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of N-Benzyl-N-methylazetidin-3-amine Purity
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. N-Benzyl-N-methylazetidin-3-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Unwanted chemicals, even in trace amounts, can impact the stability, therapeutic window, and safety profile of the final drug product.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous impurity profiling to ensure that any impurity is identified, quantified, and controlled.[1]
This guide provides a comparative analysis of principal spectroscopic techniques for validating the purity of N-Benzyl-N-methylazetidin-3-amine. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering a framework for developing a robust, self-validating analytical system. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing field-proven insights and detailed protocols for each.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Standard for Structure and Quantification
Expertise & Experience: Why NMR is Primary
NMR spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules. Its power lies in its ability to provide a direct, atom-by-atom map of the molecule. For N-Benzyl-N-methylazetidin-3-amine, ¹H and ¹³C NMR spectra serve as a unique molecular fingerprint, confirming the connectivity of the benzyl, methyl, and azetidine moieties.
Beyond simple identification, Quantitative NMR (qNMR) offers a powerful method for purity assessment. Unlike chromatographic techniques that rely on the response factor of a known reference standard, qNMR can determine the purity of a substance by comparing the integral of analyte signals to that of a certified internal standard of known concentration and purity. This makes it an absolute method, invaluable for characterizing new batches or when impurity reference standards are unavailable.[3][4]
Trustworthiness: A Self-Validating System
The inherent specificity of NMR provides a self-validating system. Each proton and carbon atom in the target molecule gives rise to a signal at a characteristic chemical shift with a specific multiplicity and integration. Any deviation from the expected pattern—such as the appearance of unexpected signals—points directly to the presence of an impurity, whose structure can often be deduced from the same spectrum.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of N-Benzyl-N-methylazetidin-3-amine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For quantitative analysis, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at a minimum of 400 MHz. Key parameters include a sufficient relaxation delay (D1, e.g., 5 seconds) to ensure full signal relaxation for accurate integration.
-
Acquire a proton-decoupled ¹³C NMR spectrum to observe all carbon environments.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integrations to the expected values for the N-Benzyl-N-methylazetidin-3-amine structure.
-
Purity Assessment: Carefully integrate all signals. Any signal not attributable to the main compound or the solvent should be considered an impurity. The relative integration of these signals compared to the main compound provides a semi-quantitative measure of purity. For qNMR, calculate the absolute purity using the known concentration of the internal standard.
-
Data Presentation: Expected NMR Data
| Assignment | Expected ¹H NMR Chemical Shift (ppm, CDCl₃) | Expected ¹³C NMR Chemical Shift (ppm, CDCl₃) |
| Benzyl -CH₂- | ~3.5 - 3.7 | ~60 - 63 |
| Aromatic C-H | ~7.2 - 7.4 | ~127 - 130 |
| N-CH₃ | ~2.2 - 2.4 | ~40 - 43 |
| Azetidine C3-H | ~3.2 - 3.4 | ~55 - 58 |
| Azetidine C2/C4-H | ~3.0 - 3.6 | ~50 - 54 |
Note: These are predicted values and may vary slightly based on experimental conditions.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based purity validation.
Chapter 2: Mass Spectrometry (MS) — Excelling in Sensitivity for Trace Impurity Profiling
Expertise & Experience: The Power of High Sensitivity
While NMR is the master of structure, Mass Spectrometry is the champion of sensitivity.[5] It is an indispensable tool for detecting and identifying impurities at levels far below the detection limits of NMR.[5][6] For pharmaceutical materials, this is critical, as even trace impurities can have significant biological activity. Coupling MS with a chromatographic separation technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the industry standard for comprehensive impurity profiling.[1][2][7]
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and unknown impurities.[1][6] This information is crucial for tentative structure elucidation when a reference standard is not available.
Trustworthiness: Orthogonal Data for Confident Identification
An LC-MS or GC-MS system provides two orthogonal data points for each analyte: its retention time from the chromatography and its mass-to-charge ratio (m/z) from the mass spectrometer. This two-dimensional separation dramatically increases the confidence in peak assignments and reduces the likelihood of interferences.[6] Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment ions, yielding structural information that serves as a secondary confirmation of identity.[1]
Experimental Protocol: LC-MS Impurity Profiling
-
Sample Preparation: Prepare a stock solution of N-Benzyl-N-methylazetidin-3-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to ~1-10 µg/mL for analysis.
-
Chromatographic Separation (HPLC):
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for amines.
-
Mass Analyzer: Scan a relevant mass range (e.g., m/z 50-500). For HRMS, acquire data with a mass accuracy below 5 ppm.
-
Data Analysis: Process the chromatogram to detect all peaks. Analyze the mass spectrum of each peak to identify the parent compound and any potential impurities, including isomers, degradation products, or process-related impurities. Utilize software to predict elemental compositions from accurate mass data.
-
Data Presentation: Comparison of MS Analyzers for Impurity Profiling
| Analyzer Type | Resolution | Mass Accuracy | Primary Application for Purity Validation |
| Single Quadrupole | Unit Resolution | Low (~100-500 ppm) | Routine quantification of known impurities with reference standards. |
| Triple Quadrupole | Unit Resolution | Low (~100-500 ppm) | Highly sensitive and selective quantification of trace impurities (using MRM). |
| Time-of-Flight (TOF) | High (10,000-40,000) | High (< 5 ppm) | Accurate mass measurement for elemental composition determination of unknown impurities. |
| Orbitrap | Very High (60,000-240,000+) | Very High (< 3 ppm) | Confident structural elucidation and identification of unknowns in complex matrices.[1] |
Visualization: LC-MS Impurity Profiling Workflow```dot
Caption: Simple workflow for FT-IR identity screening.
Chapter 4: UV-Visible (UV-Vis) Spectroscopy — A Simple Assay for Purity Estimation
Expertise & Experience: Leveraging the Chromophore
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is caused by electronic transitions within the molecule. For N-Benzyl-N-methylazetidin-3-amine, the benzyl group acts as a chromophore, absorbing UV light at a characteristic wavelength (typically around 250-270 nm). [8] This property can be exploited for quantitative analysis based on the Beer-Lambert Law, which states a linear relationship between absorbance, concentration, path length, and the molar absorptivity of the compound. It provides a simple, rapid, and cost-effective method to determine the concentration of the main component in a solution, which can be used as an estimate of overall purity, assuming any impurities present do not absorb at the same wavelength.
Trustworthiness: Reliable Assay When Validated
While not structurally specific, a validated UV-Vis method is highly reliable for its intended purpose: assaying the concentration of the main, UV-active component. Its trustworthiness is established by demonstrating linearity, accuracy, and precision across a defined concentration range using a certified reference standard. [9][10]It is an excellent tool for routine quality control and stability testing where the impurity profile is already well-understood.
Experimental Protocol: Quantitative UV-Vis Assay
-
Reference Standard Preparation: Prepare a series of standard solutions of known concentrations from a certified reference standard of N-Benzyl-N-methylazetidin-3-amine in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.999.
-
Sample Preparation: Prepare a solution of the test sample at a concentration that falls within the linear range of the calibration curve.
-
Sample Analysis: Measure the absorbance of the test sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the test sample. The purity can then be calculated as (measured concentration / expected concentration) x 100%.
Data Presentation: Method Performance Comparison
| Parameter | UV-Vis Spectroscopy | LC-MS | qNMR |
| Specificity | Low (relies on chromophore) | High (Retention Time + m/z) | Very High (Unique chemical shifts) |
| Primary Use | Quantitative Assay | Impurity Identification & Quantification | Structural Elucidation & Absolute Quantification |
| Cost | Low | High | High |
| Throughput | High | Medium | Low |
Visualization: Quantitative UV-Vis Workflow
Caption: Workflow for quantitative purity assay by UV-Vis.
Overall Comparison and Integrated Strategy
No single spectroscopic technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the intelligent application of multiple, orthogonal methods.
Summary of Spectroscopic Techniques
| Technique | Primary Application | Specificity | Sensitivity | Quantitative? | Key Advantage |
| NMR | Structural Elucidation, Quantification | Very High | Low | Yes (Absolute) | Unambiguous structure confirmation. |
| LC-MS | Impurity Profiling & Identification | High | Very High | Yes (Relative) | Best for detecting and identifying trace unknowns. |
| FT-IR | Identity Confirmation | High (Fingerprint) | Very Low | No | Rapid, simple, and low-cost identity screen. |
| UV-Vis | Purity Assay (of main component) | Low | Medium | Yes (Relative) | Simple and fast for routine quantitative QC. |
Recommended Integrated Approach
For the comprehensive validation of N-Benzyl-N-methylazetidin-3-amine purity, the following integrated approach is recommended:
-
Initial Identity & Screening (FT-IR): Use FT-IR for rapid incoming material verification against a reference standard.
-
Definitive Structure & Purity (NMR): Employ ¹H and ¹³C NMR for unambiguous structural confirmation of every new batch. Use qNMR to establish the absolute purity of primary reference standards.
-
Comprehensive Impurity Profiling (LC-HRMS): Develop and validate an LC-HRMS method to detect, identify, and quantify all potential process-related and degradation impurities, especially at trace levels. [1][6]4. Routine Quality Control (UV-Vis or HPLC-UV): Once the impurity profile is well-understood and controlled, a simple UV-Vis assay or a validated HPLC-UV method can be used for routine batch release testing and stability studies.
This multi-faceted strategy creates a self-validating system where the strengths of one technique compensate for the limitations of another, ensuring the highest level of quality and regulatory compliance.
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained.
- Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Agilent. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- United States Pharmacopeia. (n.d.). Pharmaceutical Analytical Impurities.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- National Institute of Standards and Technology. (n.d.). Chemistry.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate.
- Chemistry LibreTexts. (2024, March 24). UV/Vis Spectra of Amines.
- National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. usp.org [usp.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uspbpep.com [uspbpep.com]
- 10. researchgate.net [researchgate.net]
Validating the Stereochemistry of N-Benzyl-N-methylazetidin-3-amine Derivatives: A Comparative Guide
Introduction: The Stereochemical Challenge of Azetidines
The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has become a privileged scaffold in modern medicinal chemistry due to its ability to improve pharmacokinetic properties and modulate lipophilicity[1]. Specifically, derivatives of N-Benzyl-N-methylazetidin-3-amine serve as critical building blocks. When substitutions are introduced at the C2 position, or when chiral appendages are added, the molecule develops stereocenters that dictate its pharmacological and toxicological profiles[2].
Validating the stereochemistry of these derivatives is notoriously difficult. The azetidine ring undergoes rapid "butterfly" puckering in solution, complicating traditional NMR analysis. Furthermore, these derivatives often present as viscous oils, rendering X-ray crystallography impossible. This guide provides an authoritative comparison of the three primary orthogonal techniques used to validate the stereochemistry of azetidine derivatives: Chiral High-Performance Liquid Chromatography (HPLC), 2D Nuclear Magnetic Resonance (NMR), and Vibrational Circular Dichroism (VCD).
Comparative Analysis of Validation Modalities
To establish a highly confident stereochemical assignment, researchers must differentiate between enantiomeric purity (relative ratio of enantiomers) and absolute configuration (exact spatial 3D arrangement).
Chiral HPLC: The Gold Standard for Enantiomeric Excess (ee)
Chiral HPLC utilizes chiral stationary phases (CSPs), such as amylose or cellulose derivatives coated on silica. As the racemic N-benzyl-N-methylazetidin-3-amine derivative passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the chiral grooves of the CSP[3].
-
Causality: The N-benzyl group is crucial here; it provides both a strong UV chromophore for detection and a bulky aromatic ring capable of π−π stacking with the CSP, driving the chiral discrimination required for baseline resolution ( Rs>2.0 ).
2D NMR (NOESY): Probing Relative Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) measures the transfer of nuclear spin polarization between protons close in space (< 5 Å). It is traditionally used to determine cis/trans relative stereochemistry.
-
Causality & Limitation: Because the NOE signal intensity is proportional to 1/r6 , it is highly sensitive to distance. However, the low energy barrier for azetidine ring puckering means that NOESY often yields time-averaged signals. Without rigidifying the ring (e.g., via bulky derivatization) or cooling the sample to sub-zero temperatures, NOESY can lead to ambiguous relative assignments in azetidines.
Vibrational Circular Dichroism (VCD): The Definitive Absolute Configuration
VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule during vibrational transitions[4].
-
Causality: Unlike X-ray crystallography, VCD is performed in the solution phase, making it ideal for azetidine oils[5]. Because the experimental spectrum is a composite of all conformers present in solution, it must be paired with Density Functional Theory (DFT). DFT calculates the theoretical VCD spectrum for every possible puckered state of the azetidine ring. The theoretical spectra are then Boltzmann-weighted and aligned with the experimental data to unambiguously assign the absolute (R/S) configuration[6].
Quantitative Performance Comparison
| Metric | Chiral HPLC / SFC | 2D NMR (NOESY) | VCD + DFT |
| Primary Output | Enantiomeric Excess (ee%) | Relative Stereochem (cis/trans) | Absolute Configuration (R/S) |
| Sample Requirement | < 1 mg | 5 - 15 mg | 10 - 20 mg |
| Phase / State | Solution (Mobile Phase) | Solution (Deuterated Solvent) | Solution (IR-transparent solvent) |
| Throughput | High (10-30 mins/run) | Medium (2-12 hours) | Low (Days, due to DFT compute) |
| Resolution Limit | Rs>2.0 (Method dependent) | ~5 Å spatial proximity | High (Enantiomeric Similarity Index) |
| Major Limitation | Cannot determine absolute config without a known standard | Ring puckering causes time-averaged, ambiguous signals | Requires computationally expensive DFT conformational searches |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that false positives are structurally impossible if the workflow is adhered to.
Protocol A: Chiral HPLC Method Development for Enantiomeric Resolution
This protocol establishes the enantiomeric purity of the synthesized azetidine derivative.
-
Column Selection: Equip the HPLC with an immobilized amylose-based chiral column (e.g., Chiralpak IG or AS-H, 250 × 4.6 mm, 5 µm). Immobilized columns allow the use of a broader range of solvents compared to coated columns[3].
-
Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of Hexane / Isopropanol (85:15 v/v).
-
Causality Check: Add 0.1% Diethylamine (DEA). Because N-benzyl-N-methylazetidin-3-amine contains basic tertiary and secondary amines, omitting DEA will cause the amines to interact with residual silanols on the silica support, resulting in severe peak tailing and artificially lowered resolution.
-
-
System Suitability (The Self-Validation Step): Inject 10 µL of a racemic standard of the azetidine derivative (1 mg/mL). You must observe two peaks with an area ratio of exactly 50:50 (±1%) and a resolution ( Rs ) > 2.0. If Rs<2.0 , adjust the Hexane/IPA ratio before proceeding.
-
Sample Analysis: Inject the enantioenriched sample. Calculate the ee% based on the peak area integration.
Protocol B: Absolute Configuration via VCD and DFT
This protocol assigns the absolute stereocenter(s) of the enantiopure fraction obtained from Protocol A.
-
Sample Preparation: Dissolve 15 mg of the enantiopure azetidine derivative in 150 µL of CDCl3 (an IR-transparent solvent in the mid-IR region). Load into a BaF₂ cell with a 100 µm path length.
-
Experimental Acquisition: Acquire the IR and VCD spectra using a VCD spectrometer in the 1900–900 cm⁻¹ region. Accumulate scans for 4–6 hours to achieve a high signal-to-noise ratio.
-
Causality Check: Subtract the solvent baseline. Ensure the maximum IR absorbance is between 0.2 and 0.8 AU; higher absorbance will cause detector saturation and artifactual VCD signals[7].
-
-
DFT Conformational Search (In Silico):
-
Perform a Molecular Mechanics (MM) conformational search to identify all possible ring-puckered and N-benzyl rotamer states.
-
Optimize the geometry of all conformers within 3 kcal/mol of the global minimum using DFT (e.g., B3LYP/6-311G(d,p) level of theory)[6].
-
-
Spectral Alignment (The Self-Validation Step): Calculate the theoretical VCD spectra for the (R) and (S) configurations. Apply Boltzmann weighting based on the calculated free energies of the conformers. Overlay the theoretical spectrum with the experimental spectrum. The correct absolute configuration is assigned to the enantiomer that yields a positive Enantiomeric Similarity Index (ESI > 0.8)[6].
Stereochemical Validation Workflow
The following diagram illustrates the logical causality and orthogonal nature of the validation pipeline.
Orthogonal workflow for validating azetidine stereochemistry.
References
-
Vibrational circular dichroism versus optical rotation dispersion and electronic circular dichroism for diastereomers National Institutes of Health (NIH) URL:[Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines National Institutes of Health (NIH) / PMC URL:[Link]
-
Vibrational circular dichroism spectroscopy in the C-D, X≡Y, and X=Y=Z stretching region Hokkaido University URL:[Link]
-
Stereochemistry of natural products from vibrational circular dichroism RSC Publishing URL:[Link]
-
Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm National Institutes of Health (NIH) URL:[Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Semantic Scholar URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vibrational circular dichroism versus optical rotation dispersion and electronic circular dichroism for diastereomers: the stereochemistry of 3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
N-Benzyl-N-methylazetidin-3-amine proper disposal procedures
Comprehensive Laboratory Guide: Operational Handling and Waste Routing for N-Benzyl-N-methylazetidin-3-amine
As azetidine derivatives become increasingly privileged structures in contemporary medicinal chemistry and drug discovery[1], the frequency of handling compounds like N-Benzyl-N-methylazetidin-3-amine (often utilized as its dihydrochloride salt, CAS 1803604-02-5) has surged.
As a Senior Application Scientist, I emphasize that chemical safety is not merely about compliance; it is a self-validating system of operational logic. Every handling and disposal protocol must be grounded in the physicochemical and toxicological properties of the molecule. This guide provides the authoritative, step-by-step logistical framework for the safe operational handling and disposal of N-Benzyl-N-methylazetidin-3-amine in a professional laboratory setting.
Hazard Profiling and Operational Causality
Before designing a disposal plan, we must understand the intrinsic hazards of the material to establish the causality behind our safety choices. N-Benzyl-N-methylazetidin-3-amine dihydrochloride is an organic amine salt that presents specific exposure risks.
Table 1: Physicochemical and Hazard Summary
| Parameter | Specification / Classification | Operational Implication |
| Chemical Name | N-Benzyl-N-methylazetidin-3-amine dihydrochloride | Amine salt; highly soluble in aqueous media; incompatible with strong oxidizing agents. |
| CAS Number | 1803604-02-5[2] | Ensures accurate tracking in institutional chemical inventory systems. |
| Skin Irritation | Skin Irrit. 2 (H315)[2] | Mandates the use of chemically resistant nitrile gloves and a fastened lab coat. |
| Eye Irritation | Eye Irrit. 2A (H319)[2] | Mandates tightly fitting safety goggles; face shield required if handling large solution volumes. |
| Systemic Toxicity | STOT SE 3 (H336)[2] | May cause drowsiness or dizziness. Must be handled exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors. |
Experimental Workflow: Safe Handling Protocol
To ensure a self-validating safety system, the prevention of waste contamination and exposure begins at the weighing station.
Step-by-Step Handling Methodology:
-
Environmental Preparation: Verify that the chemical fume hood is operating at the correct face velocity (typically 80–100 fpm). Clear the workspace of unnecessary clutter to prevent accidental spills.
-
PPE Verification: Don standard laboratory PPE: standard nitrile gloves (double-gloving is recommended for extended handling), safety goggles, and a flame-resistant laboratory coat.
-
Dispensing: Because the dihydrochloride salt can form fine dust, use an anti-static weigh boat and a clean stainless-steel spatula. Weigh the material directly inside the fume hood. Causality: This prevents the aerosolization of H336-classified particulates into the general laboratory atmosphere[2].
-
Solvent Integration: When dissolving the compound for synthesis (e.g., in dichloromethane or methanol), add the solvent slowly to the solid to minimize exothermic dissolution risks.
Logistical Disposal and Waste Routing Plan
The disposal of N-Benzyl-N-methylazetidin-3-amine must strictly adhere to institutional Environmental Health and Safety (EHS) guidelines and local environmental regulations (e.g., EPA/RCRA standards in the United States). Because it is an amine, its waste stream routing depends heavily on the solvent matrix it is dissolved in.
Step-by-Step Disposal Methodology:
-
Step 1: Segregation of Solid Consumables
-
Action: Place all contaminated weigh boats, pipette tips, empty reagent vials, and heavily contaminated gloves into a designated, EHS-approved Solid Hazardous Waste container.
-
Causality: Solid waste contaminated with H315/H319 compounds must be incinerated at a licensed facility. Mixing solid and liquid waste violates EHS protocols and creates complex, untreatable matrices.
-
-
Step 2: Routing of Halogenated Organic Waste
-
Action: If the amine was used in a reaction involving halogenated solvents (e.g., Dichloromethane, Chloroform), the entire mixture must be routed to the Halogenated Organic Waste carboy.
-
Causality: Halogenated solvents require specific, high-temperature incineration protocols to prevent the formation of toxic dioxins.
-
-
Step 3: Routing of Non-Halogenated Organic Waste
-
Action: If the compound is dissolved in solvents like Ethyl Acetate, Methanol, or Hexanes, route the waste to the Non-Halogenated Organic Waste carboy.
-
-
Step 4: Management of Aqueous Washings
-
Action: During liquid-liquid extraction (e.g., washing an organic layer with aqueous HCl or NaHCO3), the dihydrochloride salt or the free-based amine may partition into the aqueous layer. Collect these washings in an Aqueous Hazardous Waste container.
-
Causality: Never pour amine-containing aqueous waste down the sink. Despite being water-soluble, active pharmaceutical building blocks pose ecological toxicity risks to aquatic life and municipal water treatment facilities.
-
Waste Stream Decision Architecture
The following diagram illustrates the logical decision tree for routing waste generated during experiments involving N-Benzyl-N-methylazetidin-3-amine.
Decision tree for the segregation and routing of N-Benzyl-N-methylazetidin-3-amine laboratory waste.
Spill Response Protocol
In the event of an accidental spill outside the fume hood, immediate and systematic action is required to mitigate the STOT SE 3 (drowsiness/dizziness) hazard[2].
-
Evacuate and Ventilate: Instruct personnel to step back from the spill area. Ensure laboratory ventilation is running at maximum capacity.
-
Containment (Solid Spill): If the dihydrochloride salt powder is spilled, do not dry sweep, as this will aerosolize the particles. Gently cover the powder with damp absorbent paper towels to suppress dust.
-
Containment (Liquid Spill): If dissolved in a solvent, apply a universal chemical absorbent pad or inert absorbent material (e.g., vermiculite or sand) to the liquid.
-
Collection: Using a dedicated spill-kit dustpan and brush, collect the absorbed material and place it into a heavy-duty hazardous waste bag. Seal and label it appropriately.
-
Decontamination: Wash the spill surface with soap and water, collecting the wash water into the aqueous hazardous waste container.
References
-
NextSDS. (n.d.). N-benzyl-N-methylazetidin-3-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]
-
ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
